Pyrantel citrate
Description
Contextualization of Anthelmintic Drug Discovery and Development
The discovery of anthelmintic drugs is a continuous process driven by the need to combat parasitic worm infections that affect hundreds of millions of people and a vast number of livestock globally. nih.govbeilstein-journals.org These infections contribute to malnutrition, reduced productivity, and significant economic losses in the livestock industry. nih.govresearchgate.netcombar-ca.eu The development of new anthelmintics is crucial due to the emergence of drug resistance to existing medications. nih.govbeilstein-journals.org
Historically, many anthelmintics used in humans were first developed for veterinary purposes. nih.gov The process of bringing a new drug to market is lengthy and expensive, which has led to a limited number of new anthelmintic classes in recent decades. nih.govbenthamscience.com To counteract this, open science initiatives that encourage collaboration and data sharing are becoming increasingly important in accelerating drug discovery. nih.gov Research efforts focus on identifying new drug targets, developing efficient screening methods, and exploring novel chemical compounds. nih.govmdpi.com
Historical Perspective on Pyrantel (B1679900) Anthelmintic Development and Discovery
The journey of pyrantel as an anthelmintic began in the mid-1960s. Researchers at Pfizer first described the compound in 1965. drugbank.comdrugbank.com It belongs to the tetrahydropyrimidine (B8763341) class of anthelmintics, which also includes morantel (B1676740) and oxantel (B1663009). toku-e.comresearchgate.net The initial development was a result of in vivo screening programs that started in the late 1950s. researchgate.net
Pyrantel was introduced to the small animal market in the 1970s for the control of common nematode infections like hookworms and roundworms. researchgate.netnih.gov Different salt forms of pyrantel, including citrate (B86180), tartrate, and pamoate, were developed to optimize its properties for various applications. toku-e.commsdvetmanual.com The pamoate salt, in particular, is poorly soluble, which reduces its absorption from the gastrointestinal tract and allows it to effectively target parasites in the intestines. msdvetmanual.com While the pamoate salt is commonly used in commercial formulations, the citrate salt, being more water-soluble, has been valuable in research settings. toku-e.commsdvetmanual.comcambridge.org
Global Research Imperatives in Parasitic Helminthiasis Control
Parasitic helminth infections are a major global health issue, affecting over a billion people, primarily in developing nations. researchgate.netnih.gov These infections are a significant cause of morbidity and contribute to a cycle of poverty and reduced socioeconomic development. researchgate.netnih.gov Consequently, there is a pressing need for effective control strategies, which includes the development of new and improved anthelmintic drugs. benthamscience.com
Key research priorities include overcoming the challenge of anthelmintic resistance, which threatens the efficacy of current treatments. researchgate.netcombar-ca.eu There is also a need for better diagnostic tools to accurately identify infections and monitor treatment effectiveness. combar-ca.eunih.gov Furthermore, a deeper understanding of the fundamental biology and transmission dynamics of helminths is essential for developing sustainable control programs. nih.gov Research efforts are increasingly focused on integrated approaches that combine drug treatment with other control measures like improved sanitation and vaccines. combar-ca.euplos.org
Overview of Pyrantel Citrate's Contributions to Veterinary and Basic Parasitological Research
This compound has played a significant role in both veterinary medicine and basic parasitological research. drugbank.comresearchgate.netnih.gov In veterinary practice, pyrantel salts are widely used to treat and control nematode infections in companion animals and livestock. researchgate.netnih.govmsdvetmanual.com
In the realm of basic research, this compound's properties have made it a useful tool. Its mechanism of action, which involves causing spastic paralysis in susceptible nematodes by activating nicotinic acetylcholine (B1216132) receptors, has been a subject of study to understand parasite neuromuscular physiology. toku-e.comvinmec.compatsnap.commims.com The water-soluble nature of this compound allows for its use in in vitro studies to investigate the susceptibility of different parasite species and to explore the mechanisms of drug resistance. toku-e.comcambridge.org For instance, it has been used in studies to characterize isolates of Ancylostoma caninum and to investigate resistance in pig nematodes. toku-e.comnih.gov Research has also compared the efficacy of this compound with its pamoate salt, highlighting the importance of formulation in drug activity. cambridge.org
Physicochemical Properties of this compound
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 5685-86-9 |
| Molecular Formula | C₁₇H₂₂N₂O₇S |
| Molecular Weight | 398.43 g/mol |
| Appearance | Light yellow to yellow powder |
| Solubility | Freely soluble in water |
| Source | Synthetic |
Data sourced from multiple references. toku-e.comnih.govscbt.comchemicalbook.com
Detailed Research Findings
The following table presents detailed research findings related to this compound.
| Research Area | Finding | Reference(s) |
| Mechanism of Action | Activates excitatory nicotinic acetylcholine (nACh) receptors, causing spastic paralysis of susceptible nematodes. | toku-e.com |
| In Vitro Efficacy | Demonstrated greater effectiveness against Angiostrongylus cantonensis L3 larvae compared to the less soluble pyrantel pamoate form. | cambridge.org |
| Resistance Studies | Used in a dose-response investigation to assess the level of resistance in nodular worms of pigs. | cambridge.org |
| Comparative Pharmacology | The bioavailability of this compound in pigs was found to be significantly higher than that of pyrantel pamoate. | ymaws.com |
| Synthesis | Can be formed by reacting pyrantel formate (B1220265) with methanol (B129727) and citric acid. | epa.ie |
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S.C6H8O7/c1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10;7-3(8)1-6(13,5(11)12)2-4(9)10/h2,4-6,9H,3,7-8H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b6-5+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGGCARNRYGSPA-IPZCTEOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN=C1C=CC2=CC=CS2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCN=C1/C=C/C2=CC=CS2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401034016 | |
| Record name | Pyrantel citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401034016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5685-86-9, 17076-90-3 | |
| Record name | Pyrimidine, 1,4,5,6-tetrahydro-1-methyl-2-[(1E)-2-(2-thienyl)ethenyl]-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5685-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pyrantel citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005685869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,5,6-Tetrahydro-1-methyl-2-(2-(2-thienyl)vinyl)pyrimidine citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017076903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrantel citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401034016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-1,4,5,6-tetrahydro-1-methyl-2-[2-(2-thienyl)vinyl]pyrimidine citrate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1,4,5,6-tetrahydro-1-methyl-2-[2-(2-thienyl)vinyl]pyrimidine citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRANTEL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YXE665Z2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Molecular and Cellular Pharmacodynamics of Pyrantel Citrate
Agonistic Interactions with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) in Helminths
The primary molecular target of pyrantel (B1679900) is the nicotinic acetylcholine receptor (nAChR) located on the muscle cells of nematodes. toku-e.comresearchgate.netpatsnap.com Pyrantel acts as a cholinergic agonist, mimicking the action of the neurotransmitter acetylcholine (ACh). patsnap.comnih.gov
Specificity and Subtype Selectivity of Parasitic nAChRs
Parasitic nematodes possess distinct subtypes of nAChRs, which differ in their pharmacological sensitivities to various cholinergic agonists. nih.govsci-hub.se Research has identified at least three main subtypes in Ascaris suum: the L-subtype (sensitive to levamisole (B84282) and pyrantel), the N-subtype (sensitive to nicotine (B1678760) and oxantel), and the B-subtype (sensitive to bephenium). nih.govsci-hub.se Pyrantel demonstrates preferential agonistic activity at the L-subtype of nAChRs. sci-hub.senih.gov
The molecular composition of these receptor subtypes dictates their drug sensitivity. For instance, in vitro expression studies with A. suum nAChR subunits have shown that varying the ratio of Asu-unc-38 and Asu-unc-29 subunits can create receptors with either L-subtype or N-subtype pharmacological profiles. nih.govplos.org A higher proportion of Asu-unc-29 to Asu-unc-38 results in a receptor sensitive to pyrantel, characteristic of the L-subtype. nih.govplos.org This selectivity for parasitic nAChR subtypes over mammalian host receptors is a key factor in the therapeutic index of pyrantel. patsnap.com While pyrantel can interact with mammalian AChRs, it does so with low efficacy and also acts as an open-channel blocker at these sites. nih.gov
Depolarizing Neuromuscular Blockade Mechanisms
As a potent agonist at the L-subtype nAChRs, pyrantel binds to these receptors on the helminth muscle membrane, causing the associated ion channels to open. drugbank.comresearchgate.netpatsnap.com This action is similar to that of acetylcholine but is more persistent because pyrantel is not readily hydrolyzed by acetylcholinesterase. patsnap.comslideshare.net The prolonged opening of the non-selective cation channels leads to a sustained influx of positive ions, primarily sodium (Na+) and calcium (Ca2+). core.ac.ukcambridge.org
This influx of cations results in a persistent depolarization of the muscle cell membrane. drugbank.comresearchgate.netpatsnap.com Unlike the transient depolarization caused by acetylcholine, which allows for muscle relaxation between nerve impulses, the sustained depolarization induced by pyrantel prevents the muscle cell from repolarizing. This leads to a state of spastic paralysis in the worm, where the muscles are locked in a contracted state. drugbank.comresearchgate.netscielo.org.mx The paralyzed worms are unable to maintain their position within the host's gastrointestinal tract and are consequently expelled by normal peristaltic activity. patsnap.comscielo.org.mx
Modulation of Ionic Currents in Parasitic Muscle Cells
The agonistic action of pyrantel on helminth nAChRs directly modulates ionic currents across the muscle cell membrane. Electrophysiological studies have demonstrated that pyrantel induces an inward current carried by cations. researchgate.netnih.gov This current is responsible for the depolarization of the muscle membrane potential. cambridge.org
Downstream Cellular and Physiological Effects in Helminths
The initial interaction of pyrantel with nAChRs triggers a cascade of cellular and physiological events that ultimately compromise the parasite's viability.
Alterations in Parasite Motility and Neuromuscular Function
The most immediate and observable effect of pyrantel on helminths is a profound alteration in their motility. researchgate.netscielo.org.mx The spastic paralysis induced by the depolarizing neuromuscular blockade renders the worms unable to perform coordinated movements necessary for feeding and maintaining their position in the host. patsnap.comscielo.org.mx In vitro studies have consistently demonstrated that exposure to pyrantel leads to a rapid and significant inhibition of motility in a variety of parasitic nematodes. scielo.org.mxscielo.org.mx For example, in a study on Dipylidium caninum, a combination containing pyrantel caused a 100% inhibition of motility within 6 hours of incubation. scielo.org.mx This loss of motor function is the direct consequence of the sustained muscle contraction caused by the persistent activation of nAChRs. researchgate.netpatsnap.com
Impact on Parasite Viability and Reproductive Capacity in vitro
While pyrantel's primary mode of action is paralysis leading to expulsion, prolonged exposure can impact parasite viability. researchgate.netnih.gov In vitro studies have shown that while pyrantel may not cause immediate death, it significantly reduces the viability of worms over time. scielo.org.mxnih.gov For instance, in one study, adult Parascaris univalens exposed to high concentrations of pyrantel citrate (B86180) showed visibly lower viability scores compared to controls after 24 hours. nih.gov Another study on Dipylidium caninum reported 100% mortality 6 hours post-incubation with a pyrantel-containing compound. scielo.org.mx
The continuous muscle contraction and metabolic stress resulting from pyrantel's action can likely lead to energy depletion and eventual death of the parasite. Furthermore, the disruption of neuromuscular function can indirectly affect other vital processes, such as feeding, which would further compromise the parasite's long-term survival and reproductive capacity.
Table 1: Effects of Pyrantel on Parasite Motility and Viability in vitro
| Parasite Species | Pyrantel Formulation | Concentration | Observation | Time | Reference |
| Dipylidium caninum | Pyrantel-Oxantel | Not Specified | 100% motility inhibition | 6 hours | scielo.org.mx |
| Dipylidium caninum | Pyrantel-Oxantel | Not Specified | 100% mortality | 6 hours | scielo.org.mx |
| Parascaris univalens | Pyrantel citrate | High | Reduced viability (score 3-4) | 24 hours | nih.gov |
| Necator americanus | Pyrantel pamoate | IC50 = 2.0 µg/ml | Reduced larval viability | Not Specified | plos.org |
| Necator americanus | Pyrantel pamoate | IC50 = 7.6 µg/ml | Reduced adult viability | Not Specified | plos.org |
| Nippostrongylus brasiliensis | Pyrantel pamoate | 10 µM | Reduced larval size | Not Specified | biorxiv.org |
Comparative Pharmacodynamics Across Diverse Helminth Species
The anthelmintic efficacy of this compound is not uniform across all helminth species. Its primary mechanism of action, inducing spastic paralysis through the activation of nicotinic acetylcholine receptors (nAChRs), exhibits varying degrees of effectiveness depending on the specific parasite. toku-e.comresearchgate.net This variability is attributed to differences in the subtypes of nAChRs present in different helminths and their respective sensitivities to pyrantel.
Pyrantel is highly effective against a range of gastrointestinal nematodes. toku-e.comvinmec.com These include roundworms (Ascaris lumbricoides), pinworms (Enterobius vermicularis), and hookworms (Ancylostoma duodenale and Necator americanus). toku-e.comvinmec.com In these susceptible species, pyrantel acts as a potent agonist on the levamisole-sensitive subtype of nAChRs, leading to prolonged muscle depolarization and subsequent paralysis. researchgate.net The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are expelled through natural peristalsis. patsnap.com
However, the efficacy of pyrantel is notably diminished against certain other helminths. For instance, it is generally considered ineffective against whipworm (Trichuris trichiura). vinmec.com This reduced efficacy is likely due to differences in the nAChR subtypes present in T. trichiura compared to more susceptible nematodes.
Furthermore, the salt form of pyrantel can influence its efficacy against specific parasites. For example, in swine infected with Oesophagostomum dentatum, both this compound and pyrantel tartrate demonstrated 100% efficacy in a controlled study based on fecal egg counts and adult worm recovery. nih.gov However, in a field trial, this compound alone reduced Oesophagostomum sp. egg counts by 89.4%. nih.gov Another study on pyrantel-resistant Oesophagostomum dentatum in pigs showed that this compound had an efficacy of only 23%, whereas the less absorbed pyrantel pamoate was 75% effective. nih.gov This suggests that for parasites residing in the large intestine, a less soluble salt form that remains in the gut longer may be more advantageous.
The spectrum of activity also extends to veterinary parasites. Pyrantel is effective against roundworms and hookworms in dogs and cats. vin.com It is also used to treat infections with Physaloptera species (stomach worms). vin.com
It is important to note that pyrantel's activity is primarily against adult and immature worms within the gastrointestinal tract. vin.com It does not affect migrating larval stages within the host's tissues. vin.com This necessitates repeated treatments to target worms as they mature and reach the intestine. vin.com
The following table summarizes the comparative efficacy of pyrantel against various helminth species based on available research findings.
Comparative Efficacy of Pyrantel Across Helminth Species
| Helminth Species | Common Name | Efficacy of Pyrantel | Reported Cure/Efficacy Rate | References |
|---|---|---|---|---|
| Ascaris lumbricoides | Roundworm | High | 96.4% - 100% | vinmec.comajol.infonih.gov |
| Enterobius vermicularis | Pinworm | High | 96.3% | vinmec.comnih.gov |
| Ancylostoma duodenale & Necator americanus | Hookworm | Moderate to High | 32% - 100% (varies with study and comparison drug) | vinmec.comnih.govajol.info |
| Trichuris trichiura | Whipworm | Low / Ineffective | - | vinmec.com |
| Oesophagostomum dentatum | Nodular worm (swine) | Variable (salt dependent) | 23% (citrate, resistant strain) to 100% (citrate/tartrate, susceptible) | nih.govnih.gov |
| Toxocara canis & Toxascaris leonina | Roundworms (canine) | High | - | vin.com |
| Uncinaria stenocephala & Ancylostoma caninum | Hookworms (canine) | High | - | vin.com |
| Physaloptera spp. | Stomach worm | Effective | - | vin.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetylcholine |
| Pyrantel tartrate |
| Pyrantel pamoate |
Pre Clinical Efficacy and Spectrum of Activity in Non Human Models
In Vitro Efficacy Against Helminthic Larvae and Adults
In vitro studies are fundamental in characterizing the direct anthelmintic activity of a compound against parasites, independent of host factors. Research on pyrantel (B1679900) has demonstrated its efficacy in controlled laboratory settings, providing insights into its dose-dependent and time-dependent effects on various developmental stages of helminths.
Dose-Response and Time-Kill Kinetics Characterization in Culture Systems
The effectiveness of pyrantel is directly related to both the concentration of the drug and the duration of exposure. Laboratory studies have characterized these relationships for different helminth species.
A study investigating the effects of a pyrantel-oxantel combination on the tapeworm Dipylidium caninum observed a direct impact on parasite motility, achieving 100% inhibition six hours after incubation []. For the equine roundworm, Parascaris univalens, adult worms were incubated for 24 hours in media containing pyrantel citrate (B86180) at concentrations of 10⁻⁶ M, 10⁻⁸ M, and 10⁻¹⁰ M to assess viability and transcriptional responses researchgate.netnih.gov.
In another investigation using third-stage larvae (L3) of Angiostrongylus cantonensis, the rat lungworm, pyrantel citrate was found to be more effective than its less soluble counterpart, pyrantel pamoate nih.gov. The study, which monitored larval death over 30 days, confirmed that the observed mortality was due to the anthelmintic properties of pyrantel, as a control with sodium citrate dihydrate alone showed no larval death nih.gov. The effects of pyrantel are known to be reversible; larvae of A. cantonensis paralyzed by pyrantel pamoate resumed normal motility approximately 12 hours after being transferred to a drug-free medium nih.gov.
In vitro studies on Ancylostoma ceylanicum adults demonstrated that pyrantel is a potent agent, causing rapid intoxication at various doses nih.gov. It showed quicker and more penetrant intoxication compared to other anthelmintics, especially at lower concentrations nih.gov.
Interactive Table: In Vitro Dose-Response and Time-Kill Kinetics of Pyrantel
| Species | Stage | Compound | Concentration | Observation | Time | Citation |
|---|---|---|---|---|---|---|
| Parascaris univalens | Adult | This compound | 10⁻⁶ M, 10⁻⁸ M, 10⁻¹⁰ M | Assessed viability and gene expression | 24 hours | researchgate.netnih.gov |
| Angiostrongylus cantonensis | L3 Larvae | This compound | 1 mM | Significant larval death initiated | By Day 12 | nih.gov |
| Dipylidium caninum | Adult | Pyrantel-Oxantel | Not specified | 100% motility inhibition | 6 hours | [] |
| Ancylostoma ceylanicum | Adult | Pyrantel | 0.1 - 1000 µg/mL | Rapid intoxication and paralysis | Daily scoring | nih.gov |
| Necator americanus | L3 Larvae | Pyrantel Pamoate | IC₅₀ = 2.0 µg/ml | Motility inhibition | 72 hours | plos.org |
| Necator americanus | Adult | Pyrantel Pamoate | IC₅₀ = 7.6 µg/ml | Motility inhibition | 72 hours | plos.org |
| Ancylostoma ceylanicum | L3 Larvae | Pyrantel Pamoate | IC₅₀ = 90.9 µg/ml | Moderate motility inhibition | 72 hours | plos.org |
Efficacy against Specific Developmental Stages
The anthelmintic activity of pyrantel has been evaluated against various life stages of helminths, including larvae and adults. Studies have shown that pyrantel is effective against both infective larvae and adult organisms of susceptible parasites [].
For instance, in vitro testing on the hookworm Necator americanus revealed that both larval and adult stages were sensitive to pyrantel pamoate, with IC₅₀ values of 2.0 µg/ml and 7.6 µg/ml, respectively plos.org. However, its activity against Ancylostoma ceylanicum larvae was only moderate (IC₅₀ = 90.9 µg/ml), and it showed lower activity against adult A. ceylanicum at concentrations up to 100 µg/ml plos.org.
Research on Angiostrongylus cantonensis has focused on the third-stage larvae (L3), which are the infective stage for the definitive host nih.gov. This compound demonstrated significant efficacy against these L3 larvae nih.gov. Similarly, studies on equine strongyles have utilized L3 larvae to test anthelmintic activity []. The development from an egg through four larval stages (L1-L4) to an adult is a common feature of nematodes, and interrupting this cycle at any stage is key to parasite control mdpi.com.
Efficacy in Controlled Animal Infection Models
Controlled infection trials in target animal species are crucial for determining the clinical efficacy of an anthelmintic. This compound and other pyrantel salts have been evaluated in various avian, livestock, and companion animal models.
Avian Helminthiasis Models
In poultry, common nematode parasites of concern include Ascaridia galli (large roundworm) and Heterakis gallinarum (cecal worm) researchgate.netmsdvetmanual.com. Studies have evaluated different pyrantel salts for their efficacy against these parasites.
Pyrantel tartrate was shown to be effective against A. galli in chickens. At a dose of 15 mg/kg, efficacy was 99-100% against worms from day 20 post-infection onwards, but much lower (18-51%) against 10-day old immature worms nih.gov. A 25 mg/kg dose showed a similar pattern nih.gov. Another report indicates that pyrantel tartrate was more effective than the pamoate salt against adult A. galli msdvetmanual.com. Pyrantel pamoate is used in poultry to treat large roundworms, Capillaria, and Heterakis poultrydvm.com. In a study on native peafowl, pyrantel pamoate demonstrated 78.34% efficacy against naturally acquired gastrointestinal helminths researchgate.net. In contrast, some studies have noted that other compounds like piperazine (B1678402) citrate were effective against A. galli but not consistently effective against H. gallinarum core.ac.uklrrd.org.
Livestock Parasitic Infections (e.g., swine, ruminants, horses)
Pyrantel is an important anthelmintic for controlling nematode infections in livestock, although the efficacy can be influenced by the specific salt form used and the potential for drug resistance.
Swine: In pigs, a key study compared the efficacy of this compound and pyrantel pamoate against a pyrantel-resistant isolate of Oesophagostomum dentatum nih.gov. The results were revealing: the more water-soluble this compound, which is more readily absorbed, showed a mean efficacy of only 23% nih.gov. In contrast, the less soluble and less absorbed pyrantel pamoate was significantly more effective, with a 75% efficacy nih.gov. This suggests that the lower absorption of the pamoate salt allows more of the active drug to reach the large intestine, the primary location of Oesophagostomum nih.govymaws.com. Earlier studies had already identified resistance to this compound in Oesophagostomum spp. in Danish swine herds, with one resistant isolate showing only a 42.6% reduction in worm burden compared to a 94.6% reduction in a susceptible isolate nih.gov.
Ruminants: In goats, the efficacy of pyrantel tartrate was evaluated against experimentally induced infections of three common nematode species nih.gov. The study found high efficacy (over 96%) against Haemonchus contortus and Teladorsagia circumcincta. However, it was notably less effective against Trichostrongylus colubriformis, with worm reductions of only 55% to 62% nih.gov.
Horses: Pyrantel is used to control important equine parasites such as Parascaris equorum and strongyles researchgate.netesccap.org. A study using in vitro incubation of adult P. univalens (morphologically indistinguishable from P. equorum) specifically utilized this compound to investigate the worm's transcriptional response to the drug researchgate.netnih.gov. While resistance in strongyles to pyrantel has been reported in numerous countries, it is generally considered less widespread than resistance to benzimidazoles researchgate.netesccap.orgcambridge.orgfrontiersin.org. In one survey, pyrantel was found to be insufficiently effective on about one-third of tested farms in Germany and in 20-30% of farms in other European studies researchgate.netesccap.org. However, on a farm with macrocyclic lactone-resistant P. equorum, pyrantel pamoate was found to be effective researchgate.net.
Interactive Table: Efficacy of Pyrantel Salts in Livestock Infection Models
| Animal | Parasite | Compound | Efficacy | Citation |
|---|---|---|---|---|
| Swine | Oesophagostomum dentatum (resistant isolate) | This compound | 23% | nih.gov |
| Swine | Oesophagostomum dentatum (resistant isolate) | Pyrantel Pamoate | 75% | nih.gov |
| Swine | Oesophagostomum spp. (resistant isolate) | This compound | 42.6% | nih.gov |
| Swine | Oesophagostomum spp. (susceptible isolate) | This compound | 94.6% | nih.gov |
| Goats | Haemonchus contortus | Pyrantel Tartrate | >96% | nih.gov |
| Goats | Teladorsagia circumcincta | Pyrantel Tartrate | >96% | nih.gov |
| Goats | Trichostrongylus colubriformis | Pyrantel Tartrate | 55-62% | nih.gov |
| Horses | Strongyles (field studies) | Pyrantel | Resistance found on 20-30% of farms | researchgate.netesccap.org |
Companion Animal Helminth Infections (e.g., canine, feline)
Pyrantel is a cornerstone for the control of common intestinal nematodes in dogs and cats, though resistance has emerged as a concern, particularly in canine hookworms asm.orgparasitipedia.net.
Canine: Pyrantel is highly effective against ascarids (Toxocara canis, Toxascaris leonina) and hookworms (Ancylostoma caninum, Uncinaria stenocephala) parasitipedia.net. However, resistance in the canine hookworm, A. caninum, to pyrantel has been documented, particularly in Australia nih.govsemanticscholar.org. One controlled study using a suspected resistant field isolate of A. caninum reported a clinical efficacy for pyrantel of only 25.7% nih.gov. Another trial with a different isolate found an efficacy of 71% asm.orgnih.gov. These findings indicate that the susceptibility of A. caninum to pyrantel can vary significantly between different parasite populations asm.org. In registration studies, pyrantel showed a mean efficacy of approximately 94% against hookworms, though results were variable ukvetcompanionanimal.com.
Feline: In cats, pyrantel is effective against Toxocara cati and hookworms like Ancylostoma spp. parasitipedia.netcore.ac.uk. A study evaluating a combination product containing pyrantel pamoate, oxantel (B1663009) pamoate, and praziquantel (B144689) in naturally infected cats demonstrated high efficacy against adult Ancylostoma spp. (96.5% to 100%) and adult Toxocara cati (93.0% to 100%), with efficacy increasing with the dose core.ac.uk. The product showed some activity against immature Ancylostoma spp. and T. cati at higher doses but was not effective against all immature stages at the lowest dose core.ac.uk.
Interactive Table: Efficacy of Pyrantel Salts in Companion Animal Infection Models
| Animal | Parasite | Compound | Efficacy | Citation |
|---|---|---|---|---|
| Canine | Ancylostoma caninum (suspected resistant isolate) | Pyrantel | 25.7% | nih.gov |
| Canine | Ancylostoma caninum (mixed susceptibility isolate) | Pyrantel | 71% | asm.orgnih.gov |
| Feline | Ancylostoma spp. (adult) | Pyrantel Pamoate (combination) | 96.5% - 100% | core.ac.uk |
| Feline | Toxocara cati (adult) | Pyrantel Pamoate (combination) | 93.0% - 100% | core.ac.uk |
| Feline | Ancylostoma spp. (immature) | Pyrantel Pamoate (combination) | 13.3% - 100% (dose-dependent) | core.ac.uk |
| Feline | Toxocara cati (immature) | Pyrantel Pamoate (combination) | 4.7% - 86.7% (dose-dependent) | core.ac.uk |
Rodent Models of Helminthic Infections
Pyrantel has demonstrated therapeutic and prophylactic efficacy against various intestinal nematodes in rodent models. In mice, therapeutic studies have established minimum effective doses for specific parasitic infections. For Nematospiroides dubius and Nippostrongylus brasiliensis, the minimum effective doses were found to be 12.5 mg/kg and 25 mg/kg, respectively. researchgate.net
Prophylactic studies in mice, where pyrantel tartrate was incorporated into the feed, also showed significant reductions in worm burdens. researchgate.net When administered at a 0.01% level in the feed for seven days, it reduced N. dubius, N. brasiliensis, and Syphacia obvelata burdens by at least 90%. researchgate.net However, it was ineffective against the cestode Hymenolepis nana. researchgate.net
Pyrantel has also shown activity against the enteral stages of Trichinella spiralis in mice. A dose of 50 mg/kg administered two hours after oral inoculation with T. spiralis larvae resulted in an average reduction of 91.6% in adult nematode burdens. researchgate.net A lower dose of 20 mg/kg produced a 72.2% reduction. researchgate.net When incorporated into the feed for three days, starting 24 hours before larval inoculation, pyrantel tartrate at concentrations of 0.5% and 0.2% caused reductions of over 98% and 96.7%, respectively. researchgate.net
In vitro studies on Angiostrongylus cantonensis third-stage larvae (L3) have shown that this compound, the soluble form of pyrantel, is more effective than the insoluble pyrantel pamoate form. cambridge.org
Table 1: Efficacy of Pyrantel in Rodent Models
| Helminth Species | Rodent Model | Pyrantel Salt | Efficacy |
| Nematospiroides dubius | Mouse | Tartrate | Minimum effective therapeutic dose: 12.5 mg/kg. researchgate.net |
| Nippostrongylus brasiliensis | Mouse | Tartrate | Minimum effective therapeutic dose: 25 mg/kg. researchgate.net |
| Syphacia obvelata | Mouse | Tartrate | >90% reduction with 0.01% in feed for 7 days. researchgate.net |
| Trichinella spiralis (adult) | Mouse | Tartrate | 91.6% reduction at 50 mg/kg; 72.2% reduction at 20 mg/kg. researchgate.net |
| Angiostrongylus cantonensis (L3) | In vitro | Citrate | More effective than pyrantel pamoate. cambridge.org |
Susceptibility Profiling of Target Helminth Species
Pyrantel demonstrates varying efficacy across different helminth species. It is generally effective against ascarids and hookworms but has limited activity against whipworms. researchgate.netsaskoer.ca
Ascarids:
Ascaris lumbricoides : Pyrantel shows high efficacy against this species. nih.govnih.gov
Parascaris equorum : Resistance to pyrantel has been reported, with a 25% prevalence rate observed across 16 studies. vettimes.com
Hookworms:
Ancylostoma caninum : Pyrantel has historically been effective, but resistance is an emerging issue. researchgate.netuq.edu.auukvetcompanionanimal.com Some studies have reported efficacy as low as 25.1% and 25.7% in resistant isolates. researchgate.netuq.edu.au
Necator americanus : This species is reported to be less sensitive to pyrantel pamoate compared to other hookworms. nih.gov
Uncinaria stenocephala : Pyrantel is effective against this species. saskoer.ca
Whipworms:
Trichuris trichiura : Pyrantel has very low efficacy against this whipworm species. researchgate.netwho.int Studies have shown cure rates as low as 20.2%. nih.gov
Trichuris vulpis : Pyrantel alone has poor activity against T. vulpis. researchgate.netsaskoer.ca
Other Nematodes:
Oesophagostomum dentatum : Pyrantel-resistant strains have been identified in pigs. drugbank.com
Trichostrongylus axei : Resistance to a combination of ivermectin and pyrantel has been observed in some horse populations. unesp.br
Table 2: Susceptibility of Various Helminth Species to Pyrantel
| Helminth Species | Common Name | Susceptibility/Efficacy | Notes |
| Ascaris lumbricoides | Giant roundworm | High nih.govnih.gov | |
| Parascaris equorum | Equine roundworm | Resistance reported (25% prevalence in some studies) vettimes.com | |
| Ancylostoma caninum | Canine hookworm | Variable; emerging resistance researchgate.netuq.edu.auukvetcompanionanimal.com | Efficacy can be as low as 25.1% in resistant strains. researchgate.net |
| Necator americanus | New World hookworm | Less sensitive nih.gov | |
| Uncinaria stenocephala | Northern canine hookworm | Effective saskoer.ca | |
| Trichuris trichiura | Human whipworm | Very low researchgate.netwho.int | Cure rate of 20.2% reported. nih.gov |
| Trichuris vulpis | Canine whipworm | Poor researchgate.netsaskoer.ca | |
| Oesophagostomum dentatum | Pig nodular worm | Resistance reported drugbank.com | |
| Trichostrongylus axei | Stomach hair worm | Resistance to ivermectin-pyrantel combination reported unesp.br | In horses. |
Synergistic Anthelmintic Combinations in Pre-clinical Settings
The combination of pyrantel with other anthelmintic agents has been investigated to broaden the spectrum of activity and potentially overcome resistance.
A fixed combination of pyrantel and febantel acts synergistically against hookworms in dogs, particularly Ancylostoma caninum, and is also effective against ascarids (Toxocara canis, Toxascaris leonina), and whipworms (Trichuris vulpis). noahcompendium.co.ukdefra.gov.uk The addition of praziquantel to this combination further extends the spectrum to include cestode species. noahcompendium.co.ukdefra.gov.uknoahcompendium.co.uk
In a study evaluating combined anthelmintics against natural Ancylostoma caninum infections in dogs, a combination of praziquantel , pyrantel pamoate , and fenbendazole was administered. cabidigitallibrary.org
Combinations of pyrantel with other drugs have also been explored in rodent models. In mice infected with Trichuris muris, several combinations were tested in vivo. While combinations of mebendazole-ivermectin, mebendazole-levamisole, and albendazole-mebendazole showed strong synergism, combinations involving pyrantel pamoate with albendazole , mebendazole (B1676124) , levamisole (B84282) , and ivermectin were found to be antagonistic. nih.gov Similarly, a combination of oxantel pamoate and pyrantel pamoate behaved antagonistically in vitro against T. muris. plos.org
However, a combination of ivermectin and pyrantel was found to be effective against Oxyuris equi in horses, a parasite for which resistance to ivermectin alone was noted. unesp.br
Table 3: Pre-clinical Studies of Synergistic and Antagonistic Pyrantel Combinations
| Combination | Target Helminth(s) | Animal Model/Setting | Observed Effect |
| Pyrantel + Febantel | Hookworms (A. caninum), Ascarids, Whipworms (T. vulpis) | Dog | Synergistic against hookworms. noahcompendium.co.ukdefra.gov.uk |
| Pyrantel + Febantel + Praziquantel | Nematodes and Cestodes | Dog | Broadened spectrum of activity. noahcompendium.co.ukdefra.gov.uknoahcompendium.co.uk |
| Pyrantel Pamoate + Albendazole | Trichuris muris | Mouse (in vivo) | Antagonistic. nih.gov |
| Pyrantel Pamoate + Mebendazole | Trichuris muris | Mouse (in vivo) | Antagonistic. nih.gov |
| Pyrantel Pamoate + Levamisole | Trichuris muris | Mouse (in vivo) | Antagonistic. nih.gov |
| Pyrantel Pamoate + Ivermectin | Trichuris muris | Mouse (in vivo) | Antagonistic. nih.gov |
| Pyrantel Pamoate + Oxantel Pamoate | Trichuris muris | In vitro | Antagonistic. plos.org |
| Ivermectin + Pyrantel | Oxyuris equi | Horse | Effective against ivermectin-resistant population. unesp.br |
Pharmacokinetics and Biotransformation in Model Organisms
Absorption Dynamics in Non-Human Vertebrate Models
The absorption of pyrantel (B1679900) from the gastrointestinal tract is a key determinant of its systemic availability and its concentration at the site of action. This process is heavily influenced by the specific salt form administered and the physiological characteristics of the animal model.
The salt form of pyrantel is a critical factor governing its solubility and subsequent absorption from the gastrointestinal tract. Pyrantel is formulated as citrate (B86180), tartrate, or pamoate (also known as embonate) salts. msdvetmanual.com The citrate and tartrate salts are more water-soluble and, consequently, are more readily absorbed from the intestinal tract in monogastric animals like pigs and dogs. msdvetmanual.commerckvetmanual.comymaws.com In contrast, pyrantel pamoate is poorly soluble in water, which leads to reduced absorption from the gut. merckvetmanual.comwikipedia.orgnih.gov
This poor solubility of the pamoate salt is not a limitation but a therapeutic advantage for certain applications, as it allows the compound to remain in the gastrointestinal lumen and reach the large intestine in higher concentrations. msdvetmanual.commerckvetmanual.com Studies in various species, including humans, pigs, horses, donkeys, and water buffalos, have confirmed the poor bioavailability of the pamoate salt from the gastrointestinal tract. nih.gov In ruminants, both the tartrate and pamoate salts of pyrantel are poorly absorbed. merckvetmanual.comymaws.com
Following oral administration, peak blood concentrations of pyrantel are typically observed between 4 to 6 hours. msdvetmanual.commerckvetmanual.com In rats given pyrantel embonate, the highest plasma concentration was measured 4 hours post-dosing, while in dogs, the peak occurred between 4 and 6 hours. europa.eu
Table 1: Oral Bioavailability of Pyrantel Salts in Pigs A comparative view of the systemic absorption of pyrantel citrate and pyrantel pamoate.
| Pyrantel Salt Form | Animal Model | Mean Bioavailability (%) | Source |
|---|---|---|---|
| Citrate | Pig | 41.34 ± 3.33 | ymaws.comnih.gov |
| Pamoate | Pig | 16.00 | nih.gov |
Gastrointestinal Absorption Characteristics of Different Salt Forms
Distribution Profiles in Tissues of Research Animals
Once absorbed into the bloodstream, pyrantel is distributed to various tissues. The extent of this distribution and the kinetics of its accumulation and subsequent elimination from these tissues are crucial aspects of its pharmacokinetic profile.
Research in several animal models indicates that the liver is a primary site of pyrantel distribution and accumulation. researchgate.net A residue depletion study in Welsh ponies administered a single oral dose of pyrantel embonate found significant concentrations of pyrantel-related residues in the liver and kidneys one day after treatment. europa.eu The concentration in the liver was notably high at 1050 µg/kg, while the kidney concentration was 175 µg/kg. europa.eu In contrast, residues in muscle tissue were below the limit of quantification (100 µg/kg). europa.eu
Another study in ponies reported mean liver concentrations of approximately 320 µg/kg at 24 hours post-administration, which decreased to 45 µg/kg by 72 hours, demonstrating the elimination of the compound from this tissue over time. europa.eu In rats, studies using pyrantel embonate also identified the liver as a key organ for accumulation, with a maximum concentration of 440.87 ng/g observed 3 hours after administration, followed by a rapid decline. researchgate.net In pigs, pyrantel was found to be quickly cleared from the bloodstream, with a terminal half-life of 1.75 hours after intravenous administration. nih.gov
Table 2: Pyrantel-Related Residue Concentrations in Pony Tissues Concentrations measured one day after a single oral administration of pyrantel embonate.
| Tissue | Residue Concentration (µg/kg) | Source |
|---|---|---|
| Liver | 1050 | europa.eu |
| Kidney | 175 | europa.eu |
| Muscle | <100 | europa.eu |
Pharmacokinetic data for pyrantel is often analyzed using compartmental models to mathematically describe its transit through the body. In pigs, the elimination of pyrantel from plasma following intravenous injection was described by a two-compartment open model. researchgate.net This type of model suggests that the compound distributes from a central compartment (like blood) into a peripheral compartment (like tissues) before being eliminated. For oral administration in pigs, the mean absorption time (MAT) for this compound was 2.38 hours, while the less soluble pamoate salt had a significantly extended MAT, resulting in lower circulating concentrations. nih.gov
In other species, non-compartmental models have been utilized. This approach calculates pharmacokinetic parameters without assuming a specific compartmental structure. Such models were used to analyze pyrantel pharmacokinetics in studies involving cats and donkeys. nih.govugr.escore.ac.uk These analyses provide key parameters such as the peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and area under the concentration-time curve (AUC), which collectively describe the extent and rate of drug absorption and elimination. core.ac.uk
Tissue Accumulation and Elimination Kinetics
Metabolic Pathways and Metabolite Identification in Non-Human Species
Pyrantel undergoes rapid and extensive metabolism in the body. msdvetmanual.commerckvetmanual.comeuropa.eu The absorbed portion of the compound is primarily metabolized in the liver before being excreted. drugbank.com
Studies in dogs, rats, sheep, and cattle have identified three principal metabolic pathways for pyrantel:
Oxidation of the thiophene (B33073) ring europa.eu
Oxidation of the tetrahydropyrimidine (B8763341) ring europa.eu
Mercapturic acid conjugation europa.eu
Metabolic studies have shown that the thiophene ring portion of the molecule is extensively biotransformed, whereas the tetrahydropyrimidine ring is more resistant to metabolic changes. researchgate.net The resulting metabolites are then rapidly eliminated from the body.
Excretion patterns vary by species. In dogs, about 40% of a dose is excreted as metabolites in the urine. msdvetmanual.commerckvetmanual.com In ruminants, a larger portion of unchanged drug is passed in the feces, which is consistent with their lower absorption rates. msdvetmanual.commerckvetmanual.com A study in rats using radiolabeled pyrantel embonate found that within 48 hours, approximately 6% of the administered radioactivity was excreted in the urine, with the remainder in the feces. europa.eu The parent compound accounted for only 5-10% of the radioactivity in urine, but 50-70% of the radioactivity in feces, highlighting the poor absorption of the pamoate salt. europa.eu For analytical purposes, a method has been developed for the identification of pyrantel-related residues in liver tissue, which involves the alkaline hydrolysis of these residues to a marker compound, 3-(2-thienyl)-acrylic acid (TAA). oup.com
Hepatic Biotransformation Mechanisms
Once absorbed, pyrantel undergoes rapid and extensive metabolism, primarily in the liver. merckvetmanual.comdrugbank.commerckvetmanual.com Research indicates that the biotransformation of pyrantel proceeds via three principal metabolic pathways. researchgate.neteuropa.eu These include the oxidation of the thiophene ring, oxidation of the tetrahydropyrimidine ring, and conjugation with mercapturic acid. researchgate.neteuropa.eu
The degradation of the thiophene ring is particularly notable as it results in the formation of several highly polar acidic metabolites. europa.eu Key metabolites identified from this pathway include:
4-ketohept-2-eneldioic acid europa.eu
Levulinic acid europa.eu
4-ketopimelic acid europa.eu
α-ketoglutaric acid europa.eu
This fraction of acidic metabolites constitutes approximately 7% to 12% of the radioactivity found in the urine of test subjects. europa.eu Furthermore, metabolites containing the tetrahydropyrimidine ring account for a significant portion of urinary radioactivity, estimated to be between 50% and 63%. europa.eu
Role of Cytochrome P450 Systems in Animal Metabolism
The cytochrome P450 (CYP450) enzymatic system, a crucial component of Phase I metabolism in the liver, plays a significant role in the biotransformation of pyrantel. researchgate.netdoi.org Studies in rat models have demonstrated that pyrantel directly influences this system. researchgate.net
Intoxication with pyrantel embonate was found to decrease the total content of cytochrome P450 in the liver across all analyzed time intervals. researchgate.net The compound also specifically affects the expression of several CYP isoenzymes, including CYP1A2, CYP2B1/2, and CYP3A1. researchgate.net A slight negative effect was observed on CYP2B1/2 expression. researchgate.net Interestingly, in co-administration studies, the stimulatory effect of the pesticide dimethoate (B1670662) on CYP1A2 expression was nullified by the simultaneous intoxication with pyrantel. researchgate.net The alterations in the expression of the CYP3A1 protein were observed to correspond with the changes in the total amount of cytochrome P450. researchgate.net
Excretion Pathways and Elimination Kinetics in Research Models
The elimination of pyrantel and its metabolites occurs through both renal and fecal pathways. merckvetmanual.comdrugbank.com Due to the poor absorption of certain salt forms like pamoate, a substantial portion of an oral dose is excreted unchanged in the feces. msdvetmanual.comdrugbank.comnih.gov In general, approximately 50% of an oral dose is recovered unchanged in feces, while around 7% is excreted in the urine as both the parent drug and its metabolites. drugbank.com In dogs, metabolites are rapidly excreted in the urine, accounting for up to 40% of the dose. merckvetmanual.commsdvetmanual.com
The elimination kinetics of pyrantel vary considerably across different animal models, as detailed in the following table.
| Animal Model | Salt Form | Peak Plasma Time (Tmax) | Peak Plasma Concentration (Cmax) | Terminal Half-Life (t½) | Bioavailability | Primary Excretion Route |
|---|---|---|---|---|---|---|
| Pigs | Citrate (oral) | 4-6 hours merckvetmanual.commsdvetmanual.com | N/A | N/A | ~41% msdvetmanual.com | Feces (unchanged), Urine (metabolites) msdvetmanual.com |
| Pigs | Pamoate (oral) | N/A | Reduced vs. Citrate msdvetmanual.com | N/A | ~16% msdvetmanual.com | Feces (unchanged), Urine (metabolites) msdvetmanual.com |
| Pigs | IV | N/A | N/A | 1.75 ± 0.19 hours msdvetmanual.comdrugbank.com | N/A | N/A |
| Dogs | Pamoate (oral) | 4-6 hours europa.eu | ~0.6 µg/mL europa.eu | N/A | N/A | Urine (~15%), Feces (~85%) merckvetmanual.comeuropa.eu |
| Rats | Pamoate (oral) | ~4 hours europa.eu | ~0.2 µg/mL europa.eu | N/A | N/A | Urine (~6%), Feces (~94%) europa.eu |
| Cats | Pamoate (oral) | 1.91 hours nih.govugr.es | 0.11 µg/mL nih.govugr.es | 1.36 hours nih.govugr.es | Very limited nih.govugr.es | Feces (largely unchanged) nih.gov |
| Donkeys | Pamoate (paste) | ~10 hours core.ac.uk | 0.09 µg/mL core.ac.uk | 12.39 hours nih.govcore.ac.uk | Low core.ac.uk | Feces core.ac.uk |
| Donkeys | Pamoate (granule) | ~10.5 hours core.ac.uk | 0.21 µg/mL core.ac.uk | 12.39 hours nih.govcore.ac.uk | Higher than paste core.ac.uk | Feces core.ac.uk |
In Vitro and In Silico Pharmacokinetic Modeling Approaches
In modern drug development, in vitro and in silico methods are increasingly used to predict the pharmacokinetic properties of compounds before and during clinical trials. nih.govnih.gov These approaches aim to provide mechanistic insights into a drug's absorption, distribution, metabolism, and excretion (ADME). nih.gov
In vitro models, such as studies using liver microsomes or hepatocytes, can help elucidate metabolic pathways and identify the enzymes involved, like specific cytochrome P450 isoforms. nih.gov This data is crucial for predicting potential drug-drug interactions. nih.gov
In silico approaches, particularly physiologically based pharmacokinetic (PBPK) modeling, integrate data from various sources, including physicochemical properties and in vitro metabolism data. nih.govmdpi.comresearchgate.net PBPK models use mathematical representations of physiological spaces and blood flows to simulate the concentration-time profile of a drug in different tissues and organs. mdpi.comfda.gov These models can predict factors like oral bioavailability and the impact of organ metabolism (e.g., in the liver, kidney, and gut) on a drug's systemic exposure. mdpi.com
While these modeling techniques are powerful tools in pharmacology, a review of the available scientific literature did not identify specific in vitro or in silico PBPK models developed explicitly for this compound. The development of such models would require the integration of specific in vitro data on pyrantel's solubility, permeability, and metabolism to simulate its complex pharmacokinetic behavior in vivo. researchgate.net
Mechanisms of Anthelmintic Resistance to Pyrantel Citrate
Genetic Basis of Resistance Development in Helminths
The genetic underpinnings of pyrantel (B1679900) resistance are primarily centered on modifications within the genes encoding the subunits of nicotinic acetylcholine (B1216132) receptors (nAChRs), the direct target of the drug. nih.govcambridge.org These genetic changes can prevent pyrantel from effectively binding to and activating the nAChRs, thereby diminishing its paralytic effect on the helminth.
Single nucleotide polymorphisms (SNPs) are variations at a single position in a DNA sequence. regulations.gov While SNPs in the β-tubulin gene are a well-established mechanism of resistance to benzimidazole (B57391) anthelmintics, the role of specific SNPs in conferring pyrantel resistance is less clearly defined. nih.govnih.gov Research in various nematode species has investigated the association between SNPs in nAChR subunit genes and pyrantel resistance.
For instance, studies on Caenorhabditis elegans, a model organism for understanding anthelmintic resistance, have identified mutations in genes such as unc-38 and unc-63 that can lead to resistance. cambridge.orgsci-hub.se However, examination of the unc-29, unc-38, and unc-63 gene orthologs in a pyrantel-resistant isolate of Ancylostoma caninum did not reveal any polymorphisms that were likely to be significant. nih.govnih.gov This suggests that while SNPs in nAChR genes are a potential mechanism, they may not be the universal cause of pyrantel resistance across all helminth species, or other genetic mechanisms may be more prominent. cambridge.orgnih.gov The complexity of the nAChR, which is composed of multiple subunits, means that mutations in several genes could potentially contribute to a resistant phenotype, making the identification of a single causative SNP challenging. cambridge.orgsci-hub.se
Gene duplications and copy number variations (CNVs) represent another significant genetic mechanism that can contribute to drug resistance. mpg.denih.govnih.gov CNVs are alterations of the DNA of a genome that results in the cell having an abnormal or, for certain genes, a normal variation in the number of copies of one or more sections of the DNA. nih.govresearchgate.net This can lead to an increased or decreased number of copies of a particular gene. nih.gov
| Genetic Mechanism | Description | Potential Impact on Pyrantel Efficacy | Key Genes Implicated |
|---|---|---|---|
| Single Nucleotide Polymorphisms (SNPs) | Alterations in a single DNA nucleotide within a gene. regulations.gov | Can alter the amino acid sequence of the nAChR subunit, potentially reducing pyrantel's binding affinity. ihmc.us | unc-29, unc-38, unc-63 and other nAChR subunit genes. nih.govnih.gov |
| Gene Duplications and Copy Number Variations (CNVs) | Changes in the number of copies of a specific gene. nih.gov | Can lead to altered expression levels of different nAChR subunits, changing the overall receptor composition and sensitivity to pyrantel. plos.org | nAChR subunit genes, drug transporter genes. mpg.deplos.org |
Parasitic nematodes possess multiple subtypes of nAChRs, each with distinct pharmacological properties and sensitivities to different cholinergic agonists. nih.govplos.orgsoton.ac.uk In Ascaris suum, for example, at least three subtypes have been identified: an L-subtype, which is preferentially activated by levamisole (B84282) and pyrantel; an N-subtype, which is more sensitive to nicotine (B1678760) and oxantel (B1663009); and a B-subtype, which is most sensitive to bephenium. nih.govplos.orgnih.gov
Mutational analysis has revealed that changes in the subunit composition of these receptors can lead to resistance. nih.govresearchgate.net Resistance to levamisole, a drug with a similar mode of action to pyrantel, has been associated with the loss of the L-subtype nAChR in Oesophagostomum dentatum. sci-hub.se This suggests that mutations leading to the absence or alteration of the pyrantel-sensitive receptor subtype are a key mechanism of resistance. researchgate.net The expression of truncated forms of nAChR subunit genes, such as Hco-unc-63 and Hco-acr-8 in resistant isolates of Haemonchus contortus, further supports the idea that non-functional or altered receptor subunits contribute to resistance. researchgate.net These truncated proteins would likely result in the formation of non-functional receptors, rendering the parasite insensitive to pyrantel. nih.gov
Gene Duplications and Copy Number Variations
Physiological and Biochemical Adaptations in Resistant Parasite Strains
Beyond genetic changes in the primary drug target, parasitic helminths can develop physiological and biochemical adaptations that contribute to pyrantel resistance. stanford.edu These adaptations can reduce the effective concentration of the drug at the target site or compensate for its effects.
A significant adaptation observed in pyrantel-resistant nematodes is the altered expression of nAChR subunit genes. nih.govnih.gov Studies in pyrantel-resistant Ancylostoma caninum have shown significantly lower transcription levels of the genes encoding the putative pyrantel receptor subunits (AAR-29, -38, and -63) compared to more susceptible isolates. nih.gov This reduction in the expression of the target receptor subunits would lead to a lower density of pyrantel-sensitive nAChRs on muscle cells, thereby diminishing the drug's efficacy. nih.govnih.gov
Conversely, the transcription of nAChR subunits not thought to be part of the pyrantel-sensitive receptor was not significantly different or was even slightly higher in the resistant isolate. nih.gov This differential gene expression suggests a specific downregulation of the drug target as a key resistance strategy. nih.govnih.gov Furthermore, if different nAChR subtypes are composed of the same subunits but in different stoichiometries, as has been shown in Ascaris suum, changes in the relative expression levels of these subunits could dramatically alter the pharmacological properties of the receptors and their sensitivity to pyrantel. nih.govplos.org
| Adaptation | Description | Effect on Pyrantel Action | Examples in Helminths |
|---|---|---|---|
| Altered Receptor Expression | Reduced transcription of genes encoding the pyrantel-sensitive nAChR subunits. nih.gov | Decreases the number of target receptors available for pyrantel to bind to, reducing the drug's paralytic effect. nih.govnih.gov | Lower mRNA levels of AAR-29, -38, and -63 in pyrantel-resistant Ancylostoma caninum. nih.gov |
| Enhanced Drug Metabolism | Increased activity of metabolic enzymes that can inactivate pyrantel. merckvetmanual.commsdvetmanual.com | Reduces the concentration of the active drug reaching the nAChR target site. merckvetmanual.commsdvetmanual.com | Rapid metabolism of pyrantel has been observed, although direct links to resistance via enhanced metabolism require further study. merckvetmanual.commsdvetmanual.com |
An increase in the rate of drug metabolism is a general mechanism of resistance to xenobiotics. researchgate.netnih.gov In the case of pyrantel, the drug is known to be rapidly metabolized in the host, with its metabolites being excreted. merckvetmanual.commsdvetmanual.com While the primary site of metabolism is often considered to be the host's liver, it is plausible that resistant helminths could evolve enhanced metabolic capabilities to inactivate pyrantel before it reaches its target nAChRs. ihmc.usmerckvetmanual.com
Efflux Pump Mechanisms in Parasites
A significant, non-specific mechanism contributing to anthelmintic resistance in parasitic nematodes is the increased activity of drug efflux pumps. uq.edu.au These transport proteins, located in the parasite's cell membranes, actively expel xenobiotics, including anthelmintic drugs like pyrantel. nih.govnih.gov This process reduces the intracellular concentration of the drug at its target site, diminishing its efficacy and allowing the parasite to survive. nih.govnih.gov
The primary family of efflux pumps implicated in this process is the ATP-binding cassette (ABC) transporter superfamily. uq.edu.aunih.govresearchgate.net These proteins use the energy from ATP hydrolysis to transport a wide variety of substances across cellular membranes. nih.govresearchgate.net In parasitic nematodes, an overexpression of certain ABC transporters, particularly P-glycoproteins (P-gps), is associated with multidrug resistance. researchgate.netresearchgate.net This overexpression can be a constitutive trait in resistant populations or induced in response to drug exposure. nih.govresearchgate.net
Research has demonstrated that the administration of multidrug-resistance inhibitors (MDRIs), which block the action of these efflux pumps, can increase the parasite's sensitivity to anthelmintics. uq.edu.aunih.gov This suggests that by inhibiting the efflux mechanism, the anthelmintic drug can accumulate at its target, restoring its therapeutic effect. nih.gov Studies have shown that exposure to certain anthelmintics can lead to a significant increase in the transcription of multiple ABC transporter genes in both drug-susceptible and resistant parasite isolates. uq.edu.au This indicates a protective role for these transporters that can be induced by the presence of the drug. uq.edu.au
In Vitro and Ex Vivo Resistance Monitoring Methodologies
Several laboratory-based assays are utilized to detect and quantify anthelmintic resistance, providing crucial data for managing resistance and for research purposes. dovepress.com These methods offer a controlled environment to assess the efficacy of drugs like pyrantel citrate (B86180) against various developmental stages of parasites.
Egg Hatch and Larval Development Assay Techniques
Egg Hatch Assay (EHA): The Egg Hatch Assay is an in vitro test primarily used to detect resistance to benzimidazole anthelmintics, as these drugs inhibit the embryonation and hatching of nematode eggs. dovepress.comwikipedia.org However, it is generally not suitable for detecting resistance to pyrantel, as pyrantel is not ovicidal. dovepress.com The assay involves incubating fresh parasite eggs in various concentrations of a drug. wikipedia.org After a set incubation period, the number of hatched larvae versus unhatched eggs is counted to determine the drug concentration that inhibits 50% of hatching (EC50). dovepress.comwikipedia.org A discriminating dose that kills nearly all susceptible eggs can be used to quickly identify resistant individuals. slu.se
Larval Development Test (LDT): The Larval Development Test is a more broadly applicable in vitro assay capable of detecting resistance to several anthelmintic classes, including pyrantel. slu.senih.govscite.ai This test assesses the ability of parasite larvae to develop from the first stage (L1) to the third infective stage (L3) in the presence of varying drug concentrations. scite.aigoogle.com Eggs are hatched, and the resulting L1 larvae are cultured in a medium containing the anthelmintic. scite.ai After a standard incubation period (typically six to seven days), the development of larvae is observed, and the concentration of the drug required to inhibit 50% of the larvae from reaching the L3 stage (LD50) is calculated. scite.aigoogle.com A variation of this is the micro-agar larval development test (MALDT), which uses an agar (B569324) matrix in microtiter plates and has shown reliability in differentiating between susceptible and resistant isolates. mdpi.comd-nb.info
Below is a table showing representative data from a study using a Micro-Agar Larval Development Test (MALDT) to differentiate ivermectin-susceptible and -resistant Cooperia spp. isolates, demonstrating the type of data generated from such assays.
| Isolate | Description | EC50 (Eprinomectin) | Resistance Ratio (RR) |
| Coop-S | Susceptible | 0.29 ng/mL | 1.00 |
| Coop-R | Resistant | 1.69 ng/mL | 5.78 |
| Coop-PR | Post-Replacement | 0.38 ng/mL | 1.28 |
| This table is based on findings from a study on Cooperia spp. and eprinomectin, illustrating the methodology's output. EC50 represents the effective concentration required to inhibit 50% of larval development. The Resistance Ratio is calculated by dividing the EC50 of a test isolate by the EC50 of the susceptible isolate. mdpi.com |
Worm Motility Inhibition Assays
Worm motility inhibition assays are ex vivo methods that directly measure the paralytic effect of neuroactive anthelmintics like pyrantel on the larval or adult stages of parasites. nih.govscielo.org.mx These assays provide a functional assessment of resistance, as pyrantel's mode of action involves causing spastic paralysis in susceptible worms. scielo.org.mx
In a typical assay, infective third-stage larvae (L3) or adult worms are incubated in solutions containing serial dilutions of pyrantel. plos.org After a defined period, the motility of the worms is scored. Inhibition of motility is indicative of drug efficacy. scielo.org.mx The concentration of the drug that inhibits the motility of 50% of the worms (IC50) is then determined. A significant increase in the IC50 value for a field isolate compared to a known susceptible strain indicates resistance. nih.gov
One study on Ancylostoma caninum found that a larval motility assay was a promising tool for detecting pyrantel resistance. nih.gov The study compared two isolates with different in vivo efficacies and found a corresponding shift in the in vitro IC50 values. nih.gov
The following table presents hypothetical results from a worm motility inhibition assay to illustrate how data is interpreted.
| Parasite Isolate | In Vivo Efficacy of Pyrantel | In Vitro IC50 (Larval Motility Assay) | Fold-Difference |
| Susceptible Strain | >95% | 0.5 µg/mL | - |
| Field Isolate A | 71% (Low-level resistance) | 2.5 µg/mL | 5x |
| Field Isolate B | 28% (High-level resistance) | 8.5 µg/mL | 17x |
| This table is a representative example based on the principles described in research. nih.gov The IC50 is the concentration of pyrantel required to inhibit the motility of 50% of the larvae. A higher IC50 value and fold-difference compared to the susceptible strain indicate a higher level of resistance. |
Epidemiology and Spread of Pyrantel Resistance in Animal Populations (Research Focus)
The intensive use of anthelmintics in livestock and companion animals has led to the widespread development of resistance. dovepress.comcambridge.org The movement of animals is a key factor in the rapid spread of resistant parasite populations. nih.gov
Equine Populations: Pyrantel resistance in equine cyathostomins (small strongyles) is a significant and widespread problem globally. cambridge.orgnih.gov The first suspected cases of treatment failure were reported in the mid-1990s. cambridge.org Since then, numerous studies have documented the high prevalence of pyrantel-resistant cyathostomins, often in combination with resistance to benzimidazoles. nih.govvettimes.com Surveys in various countries, including Italy and the USA, have found pyrantel resistance on a substantial percentage of horse farms. nih.govnih.gov For instance, a survey in central and southern Italy found pyrantel resistance on 12.5% of farms, with suspected resistance on another 6.2%. nih.gov The high frequency of treatment is a major driver for the selection of these resistant populations. veterinary-practice.com
Canine Populations: Resistance of the canine hookworm, Ancylostoma caninum, to pyrantel is an emerging and serious issue, particularly in the United States. nih.govnih.gov The problem was first identified in Australia and has since been documented with increasing frequency in North America, initially associated with racing greyhound populations. nih.govavma.orgcornell.edu These multidrug-resistant hookworms are now spreading to the general pet dog population. avma.org Studies have confirmed pyrantel efficacy as low as 25.7% in some resistant A. caninum isolates. nih.gov The frequent, and sometimes suboptimal, use of pyrantel in dogs is believed to have contributed to this selection pressure. nih.govmurdoch.edu.au
Ruminant Populations: While resistance to other drug classes is more prominent in small ruminants, the principles of resistance epidemiology apply. The movement of livestock is a primary way that resistant worms are introduced to new farms. nih.govteagasc.ie
Strategies for Mitigating Resistance Emergence in Research Settings
Slowing the development of anthelmintic resistance is crucial for preserving the efficacy of existing drugs like pyrantel citrate. nih.gov Several strategies can be employed in research and management settings to mitigate the selection pressure that drives resistance.
Maintaining Refugia: The concept of "refugia" is now considered one of the most critical factors in slowing the evolution of resistance. nih.govnih.gov Refugia refers to the proportion of a parasite population that is not exposed to a drug treatment, thereby preserving a pool of susceptible genes. nih.govveterinary-practice.com These unselected parasites can include:
Free-living stages in the environment (e.g., eggs and larvae on pasture) at the time of treatment. nih.gov
Parasites within animals that are left untreated. nih.gov
Parasite stages within the host that are unaffected by the specific drug. nih.gov
Strategic Drug Combination and Rotation: Using anthelmintics from different chemical classes, either in combination or rotation, can delay resistance. dovepress.comnih.gov Treating simultaneously with two drugs that have different modes of action makes it statistically much less likely for a parasite to have pre-existing resistance to both compounds. nih.gov However, this strategy is most effective when implemented before resistance to either drug is common. nih.gov
Quarantine and Biosecurity: A critical strategy to prevent the introduction of resistant parasites into a research colony or farm is to implement strict quarantine measures for all new animals. nih.govnih.gov Incoming animals should be treated with effective anthelmintics, potentially from multiple drug classes, and housed in isolation for a period to allow for the passage of any remaining parasite eggs before being introduced to the general population or pasture. teagasc.ie This prevents the importation of resistant strains, which is one of the fastest ways for resistance to spread. nih.gov
Medicinal Chemistry and Structural Analogues of Pyrantel Citrate
Synthesis and Derivatization Strategies
Established Synthetic Routes for Pyrantel (B1679900) Base and Salt Forms
The foundational synthesis of the pyrantel base involves a Knoevenagel condensation reaction. epa.ie This established route utilizes the reaction of 2-thiophenealdehyde with 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine. epa.ienih.gov This reaction is typically carried out in the presence of a solvent such as methyl formate (B1220265) at a controlled temperature of approximately 36°C. epa.ie
To produce the various salt forms of pyrantel, the synthesized pyrantel base undergoes further reaction. For instance, Pyrantel Citrate (B86180) is formed by reacting the pyrantel base with citric acid in a methanol (B129727) solution at around 40°C. epa.ie The citrate salt then crystallizes upon cooling. epa.ie Other common salt forms include pyrantel pamoate and pyrantel tartrate. merckvetmanual.commsdvetmanual.com Pyrantel pamoate, a salt with poor water solubility, is synthesized by reacting the wet pyrantel citrate with an aqueous solution of disodium (B8443419) pamoate at elevated temperatures (approximately 75-80°C). epa.iemerckvetmanual.commsdvetmanual.com The tartrate salt is formed through a reaction with tartaric acid in a methanol solution. google.com
The selection of the salt form can influence the drug's pharmacokinetic properties. For example, the poorly soluble pyrantel pamoate exhibits reduced absorption from the gastrointestinal tract, which allows it to effectively target parasites in the large intestine. merckvetmanual.commsdvetmanual.com In contrast, the more soluble tartrate and citrate salts are more readily absorbed. merckvetmanual.commsdvetmanual.com
Novel Synthetic Approaches and Yield Optimization
While the Knoevenagel condensation remains a primary synthetic route, research has explored alternative and optimized approaches. A multi-step synthesis starting from 3-amino-2-thiophenecarboxylic acid methyl ester has been described to produce pyrantel derivatives. google.com This pathway involves several intermediates, including the formation of a pyrantel diketone intermediate, followed by chlorination and subsequent reactions to build the final pyrantel compound. google.com
Patented synthetic methods have also outlined detailed procedures for producing pyrantel-class compounds and their pharmaceutically acceptable salts, including hydrochlorides, sulfates, and mesylates. google.comgoogle.com These methods often focus on industrial-scale production, emphasizing process stability, and high yield and purity. google.comgoogle.com For instance, one patented process describes a synthetic route that can be used for large-scale synthesis and is suitable for industrial chemical combination, with features such as simple operation and stable processing. google.comgoogle.com
Structure-Activity Relationship (SAR) Studies of Pyrantel Derivatives
Correlation of Structural Modifications with Anthelmintic Potency
Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the pyrantel scaffold affect its anthelmintic (anti-worm) activity. Pyrantel and its analogues, such as morantel (B1676740) and oxantel (B1663009), belong to the tetrahydropyrimidine (B8763341) class of anthelmintics. nih.govresearchgate.net These compounds act as agonists at nicotinic acetylcholine (B1216132) receptors (nAChRs) on the muscle cells of nematodes, causing spastic paralysis of the worms. nih.govresearchgate.net
Key structural features of pyrantel include the tetrahydropyrimidine ring and the thiophene (B33073) ring connected by a vinyl linker. nih.gov Modifications to these components can significantly alter the drug's potency and spectrum of activity.
One of the most notable analogues is oxantel , which is a meta-oxyphenol analogue of pyrantel. researchgate.netbiorxiv.org In oxantel, the thiophene ring of pyrantel is replaced by a meta-hydroxyphenyl group. biorxiv.orgscielo.org.mx This seemingly small change results in a dramatic shift in its anthelmintic spectrum. While pyrantel is a broad-spectrum anthelmintic, it has no effect on adult Trichuris (whipworms). biorxiv.org In contrast, oxantel is a narrow-spectrum anthelmintic with potent and selective activity against Trichuris. biorxiv.org This highlights the critical role of the aromatic ring system in determining the drug's target specificity.
Another important analogue is morantel , the methyl ester analogue of pyrantel. merckvetmanual.com In ruminants, morantel is reported to be safer and more effective than pyrantel. merckvetmanual.com Studies have shown that morantel and pyrantel have a similar order of potency in activating nematode nAChRs. nih.gov
The table below summarizes the structural differences and activity spectrum of pyrantel and its key analogues.
| Compound | Key Structural Modification | Anthelmintic Activity Spectrum |
| Pyrantel | Thiophene ring | Broad-spectrum against nematodes (e.g., roundworms, hookworms) nih.gov |
| Oxantel | Meta-oxyphenol ring (replaces thiophene ring) | Narrow-spectrum, potent against Trichuris (whipworms) biorxiv.org |
| Morantel | Methyl ester analogue of pyrantel | Broad-spectrum, particularly effective in ruminants merckvetmanual.com |
Ligand-Receptor Interaction Modeling
The anthelmintic action of pyrantel and its analogues is mediated through their interaction with nicotinic acetylcholine receptors (nAChRs) in nematodes. nih.govnih.gov These receptors are ligand-gated ion channels that, when activated, lead to muscle cell depolarization and spastic paralysis of the parasite. nih.gov
Modeling studies have been employed to understand the binding of these ligands to their receptor targets. nih.govusp.br The binding pocket for these drugs lies at the interface between two adjacent subunits of the nAChR pentamer. nih.gov Computational models can help predict how different structural modifications will affect the binding affinity and efficacy of the drug.
For instance, the significant difference in activity between pyrantel and oxantel can be attributed to their differential interactions with nAChR subtypes. Research has shown that oxantel is a potent agonist of a novel acetylcholine receptor subtype in whipworms, which is less sensitive to pyrantel. biorxiv.orgplos.org The EC50 value (the concentration required to elicit a half-maximal response) for oxantel on this receptor was found to be significantly lower than that of pyrantel, indicating a much higher potency. plos.org
The table below presents the in vitro potency of pyrantel and oxantel on a specific Trichuris suis acetylcholine receptor (Tsu-ACR-16-like receptor). plos.org
| Compound | EC50 (µM) | Relative Maximum Current Response (Imax) |
| Oxantel | 9.48 | 86.85% |
| Pyrantel | 152.7 | 29.41% |
These data clearly demonstrate that the structural modification from a thiophene ring (in pyrantel) to a meta-oxyphenol ring (in oxantel) leads to a substantial increase in potency at this specific whipworm receptor. plos.org
Identification and Evaluation of Pyrantel Analogues with Enhanced Properties
The search for new anthelmintics with improved efficacy, broader spectrum, or the ability to overcome resistance has led to the synthesis and evaluation of numerous pyrantel analogues. researchgate.net The pyrimidine (B1678525) scaffold present in pyrantel is a versatile starting point for the development of new therapeutic agents. researchgate.net
Research has focused on synthesizing and testing various pyrimidine derivatives for their anthelmintic properties. researchgate.netresearchgate.netderpharmachemica.com For example, a series of 2,4,6-trisubstituted pyrimidine derivatives have been synthesized and shown to have anthelmintic activity comparable to albendazole, another commonly used anthelmintic. researchgate.net Another study reported the synthesis of pyrimidine derivatives that demonstrated significant anthelmintic properties in in-vitro tests against the earthworm Pheretima posthuma. researchgate.net
Furthermore, the derivatization of other anthelmintic compounds with moieties found in pyrantel or its analogues has been explored. For instance, new analogues of thiabendazole (B1682256) have been synthesized by adding different side chains, including organometallic and benzyl (B1604629) derivatives, to explore new mechanisms of action and potentially increase potency. acs.org
The ongoing research into pyrantel analogues and other pyrimidine derivatives highlights the continued importance of this chemical class in the development of new and improved treatments for parasitic worm infections.
Improved Efficacy Against Resistant Helminth Strains
The emergence of anthelmintic resistance in helminth populations poses a significant challenge in veterinary and human medicine. Pyrantel, a tetrahydropyrimidine class anthelmintic, has been subject to resistance development in various nematode species. nih.gov Research into the medicinal chemistry of pyrantel has explored structural modifications and alternative formulations to counteract this resistance.
A key area of investigation involves comparing different salt formulations of pyrantel. A study in pigs infected with a pyrantel-resistant strain of the nematode Oesophagostomum dentatum demonstrated a significant difference in efficacy between this compound and pyrantel pamoate. nih.gov While this compound showed a mean efficacy of only 23%, the less soluble pyrantel pamoate was significantly more effective, with a 75% efficacy rate. nih.gov This suggests that the choice of the salt, which influences the drug's pharmacokinetic profile, can be a critical factor in overcoming certain resistance mechanisms by ensuring higher concentrations of the active drug reach the target parasites in the large intestine. nih.gov
In addition to salt forms, the development of structural analogues has been a strategy to combat resistance. Morantel, a methyl analogue of pyrantel, is another member of the tetrahydropyrimidine group used in veterinary medicine. veteriankey.commsdvetmanual.com Furthermore, resistance in hookworms, such as Ancylostoma caninum, has been documented, prompting research into combination therapies. nih.gov Studies have confirmed the presence of A. caninum isolates resistant to pyrantel embonate (pamoate). nih.gov The combination of pyrantel with its m-oxyphenol analogue, oxantel, has been explored to enhance efficacy. nih.gov High-throughput screening efforts are also underway to identify novel chemical scaffolds with broad-spectrum activity against resistant gastrointestinal nematodes, moving beyond simple analogues to entirely new molecular frameworks. acs.orgnih.gov
Modulated Pharmacokinetic Profiles in Research Models
The structural form of pyrantel significantly modulates its pharmacokinetic profile, which in turn affects its efficacy against specific parasites. Pyrantel is available in several salt forms, primarily citrate, tartrate, and pamoate (also known as embonate), each conferring different absorption characteristics. msdvetmanual.com
Research in various animal models has elucidated these differences. In pigs, pyrantel administered as the citrate salt is well-absorbed, achieving a mean bioavailability of 41%. nih.gov This rapid absorption, however, leads to a swift clearance from the bloodstream and a relatively short mean residence time (MRT) of approximately 4.92 hours. nih.gov Conversely, the pamoate salt of pyrantel is poorly soluble in water, which results in decreased and slower absorption from the gastrointestinal tract. nih.govmsdvetmanual.com In the same porcine model, pyrantel pamoate had a significantly lower mean bioavailability of 16% and an extended mean absorption time (MAT). nih.gov This poor absorption is advantageous for treating infections in the lower gastrointestinal tract, as more of the drug remains within the gut to act on the parasites. nih.govmsdvetmanual.com
Similarly, a study in cats demonstrated that after oral administration of pyrantel pamoate, plasma concentrations were very low, with a mean maximum concentration (Cmax) of 0.11 μg/ml. nih.gov This limited systemic absorption suggests that the drug remains predominantly within the gastrointestinal lumen, which is the site of action for most adult parasitic nematodes. nih.gov The metabolism of pyrantel is generally rapid, with metabolites being quickly excreted in the urine, while unchanged drug is primarily excreted in the feces, especially in ruminants. msdvetmanual.com
The methyl analogue of pyrantel, morantel, exhibits negligible absorption in cattle and is largely excreted unmetabolized in the feces. msdvetmanual.comresearchgate.net This pharmacokinetic property explains its lack of systemic activity against lungworms or larval stages in tissues. msdvetmanual.com These findings underscore how modifying the salt form or the core structure of pyrantel allows for the modulation of its pharmacokinetic profile to target parasites in different locations within the host.
| Pharmacokinetic Parameter | This compound (Oral, Pigs) | Pyrantel Pamoate (Oral, Pigs) | Reference |
|---|---|---|---|
| Mean Bioavailability | 41% | 16% | nih.gov |
| Mean Absorption Time (MAT) | 2.38 ± 0.25 h | Significantly extended vs. citrate | nih.gov |
| Mean Residence Time (MRT) | 4.92 ± 0.36 h | Not specified, but longer due to extended MAT | nih.gov |
| Efficacy vs. Resistant O. dentatum | 23% | 75% | nih.gov |
Broadened Spectrum of Activity
While pyrantel is highly effective against a range of nematodes, including ascarids and strongyles, its spectrum of activity is limited. veteriankey.comresearchgate.net Medicinal chemistry efforts have led to the development of structural analogues designed to broaden this spectrum to include other types of helminths.
The most notable example is oxantel, an m-oxyphenol analogue of pyrantel. researchgate.net Oxantel was specifically developed to be effective against the whipworm Trichuris trichiura, a parasite against which pyrantel has little to no activity. researchgate.net This modification demonstrates how a targeted change to the pyrantel chemical structure can significantly alter and expand its range of therapeutic action. researchgate.net The combination of pyrantel with oxantel provides coverage for both roundworms and whipworms. nih.gov
Another strategy to broaden the spectrum is through combination with drugs from different anthelmintic classes. While not a structural analogue, the co-administration of pyrantel with praziquantel (B144689) is a common practice. veteriankey.com This combination provides a wider range of activity, targeting both the nematodes susceptible to pyrantel and the tapeworms (cestodes) susceptible to praziquantel. veteriankey.comnexusacademicpublishers.com
Analytical Methodologies for Pyrantel Citrate in Research
Chromatographic Techniques for Quantitative Analysis
Chromatography is a fundamental tool for the separation and quantification of pyrantel (B1679900) citrate (B86180) from complex mixtures. Various chromatographic methods have been developed and validated for this purpose.
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of pyrantel in various samples, including pharmaceutical formulations and biological matrices. core.ac.ukresearchgate.net HPLC methods offer high resolution and sensitivity for the quantification of pyrantel.
Several reversed-phase HPLC (RP-HPLC) methods have been developed. For instance, one method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and phosphate (B84403) buffer, with detection at 286 nm. ijpsr.com This method demonstrated good linearity over a concentration range of 25-150 µg/mL for pyrantel pamoate. ijpsr.com Another HPLC method for determining pyrantel tartrate in swine feeds uses a mobile phase of methanolic NaCl solution and UV detection at 313 nm. nih.gov The method of standard addition is often employed to counteract matrix effects in complex samples like animal feed. nih.gov
The validation of these HPLC methods typically includes assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ) to ensure their reliability for routine analysis. ijpsr.comdoaj.org
Table 1: Examples of HPLC Methods for Pyrantel Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte Form | Pyrantel Pamoate | Pyrantel Tartrate | Pyrantel Pamoate |
| Matrix | Pharmaceutical Dosage Form | Swine Feed | Pharmaceutical Formulation |
| Column | Hypersil BDS C18 (150 × 4.6 mm, 5 µ) ijpsr.com | Not specified | Betasil C18 (250 mm x 4.6mm i.d.; 5 µm) doaj.org |
| Mobile Phase | Acetonitrile: Phosphate buffer (pH 3.5) ijpsr.com | Methanolic NaCl solution nih.gov | Acetonitrile/distilled water (60/40 v/v) doaj.org |
| Flow Rate | 1.0 ml/min ijpsr.com | Not specified | 1 mL/min doaj.org |
| Detection | UV at 286 nm ijpsr.com | UV at 313 nm nih.gov | UV at 210nm doaj.org |
| Linearity Range | 25-150 µg/mL ijpsr.com | Not specified | r²=0.9999 doaj.org |
| Retention Time | 4.5 min ijpsr.com | Not specified | Not specified |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of pyrantel, particularly for its confirmation in biological tissues like swine liver. nih.gov This method combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. thermofisher.com
In a typical GC-MS approach for pyrantel, alkaline hydrolysis is used to liberate and convert pyrantel-related residues to 3-(2-thienyl)-acrylic acid (TAA). oup.com The TAA is then esterified to its methyl ester derivative (TAAE) for analysis by GC-MS with selected ion monitoring (SIM). oup.com This derivatization step is often necessary to improve the volatility and thermal stability of the analyte for GC analysis. The use of SIM provides high selectivity and sensitivity, allowing for the confirmation of pyrantel residues at low levels. oup.com A GC flame ionization method has also been developed for quantitating pyrantel residues in swine liver extracts, offering precision that is comparable to or exceeds the official determinative method. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the trace analysis of pyrantel in complex matrices such as plasma, tissues, and feed. eag.comwikipedia.orgeuropa.eu This method offers excellent specificity and can detect compounds at very low concentrations, often below one part per trillion for some analytes. eag.com
A UPLC-MS/MS method has been developed for the simultaneous quantification of pyrantel and other anthelmintics in dog plasma. nih.gov This method involves a simple protein precipitation and liquid-liquid extraction for sample preparation. nih.gov The chromatographic separation is achieved on a C18 column with a gradient elution, and detection is performed using multiple reaction monitoring (MRM) in positive electrospray ionization mode. nih.gov The method was found to be linear over a concentration range of 4–240 ng/mL for pyrantel. nih.gov
Similarly, an HPLC-MS/MS method was developed and validated for the simultaneous quantification of pyrantel pamoate and other drugs in veterinary tablets. researchgate.net This method utilized a C8 column with an isocratic mobile phase and also demonstrated high sensitivity and selectivity. researchgate.net
Table 2: LC-MS/MS Method Parameters for Pyrantel Analysis
| Parameter | UPLC-MS/MS Method for Dog Plasma nih.gov | HPLC-MS/MS Method for Veterinary Tablets researchgate.net |
| Column | UPLC BEH C18 | C8 (50 x 2.1 mm i.d) with C8 guard column |
| Mobile Phase | Acetonitrile–0.1% formic acid in water (gradient) | Water/acetonitrile (15:85 v/v) with 0.1% formic acid and 3 mmol/L ammonium (B1175870) formate (B1220265) (isocratic) |
| Flow Rate | 0.4 mL/min | 200 μL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Not specified |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Tandem Mass Spectrometry (MS/MS) |
| Linearity Range | 4–240 ng/mL | r ≥ 0.99 |
| Recovery | >90% | 93.26% to 101.36% |
Spectroscopic and Spectrophotometric Detection Methods
Spectroscopic methods are valuable for both the quantification and structural characterization of pyrantel citrate. These techniques are often simpler and more accessible than chromatographic methods.
UV-Visible Spectrophotometry Applications
UV-Visible spectrophotometry is a straightforward and cost-effective method for the determination of pyrantel in pharmaceutical formulations. brieflands.comijpsonline.com The principle of this method is based on the measurement of the absorption of UV-Visible light by the pyrantel molecule. Pyrantel exhibits a characteristic absorption maximum (λmax) at approximately 314 nm in an acidic mobile phase. sielc.com
Several spectrophotometric methods have been developed based on different chemical reactions. For example, methods involving charge-transfer complex formation with reagents like chloranilic acid (λmax at 540 nm) or reaction with Folin-Ciocalteau (F-C) reagent (λmax at 760 nm) have been reported. ijpsonline.com Other methods are based on the reduction of iron (III) by pyrantel and subsequent complexation with reagents like ferricyanide, 1,10-phenanthroline, or 2,2'-bipyridyl, with the resulting colored products measured at 750 nm, 520 nm, and 530 nm, respectively. brieflands.com The linearity of these methods is typically established by creating a calibration curve of absorbance versus concentration. brieflands.comijpsonline.com
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including this compound. researchgate.netnih.gov NMR provides detailed information about the chemical structure, connectivity, and stereochemistry of a molecule by analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C. nih.govnih.gov
For this compound, ¹H NMR and ¹³C NMR spectra provide characteristic signals that can be assigned to the specific protons and carbons in the pyrantel and citrate moieties. researchgate.net This information is crucial for confirming the identity and structure of the compound. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further aid in establishing the connectivity between protons and carbons, providing a complete structural assignment. nih.govmdpi.com Quantitative NMR (qNMR) can also be employed to determine the content of raw materials by using an internal standard. researchgate.net
Sample Preparation Techniques for Various Research Matrices
Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte, ensuring the accuracy and sensitivity of the analytical method. The choice of technique depends heavily on the complexity of the sample matrix.
For the analysis of pyrantel in biological tissues, such as plasma and feces, liquid-liquid extraction (LLE) is a commonly employed technique. core.ac.uk A typical LLE procedure for plasma involves the addition of a strong base, like sodium hydroxide, to the sample, followed by extraction with an organic solvent such as chloroform. core.ac.uk The organic phase, containing the pyrantel, is then separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for analysis. core.ac.uk In a study on donkeys, this method yielded a mean recovery of 72.72% for pyrantel from plasma. core.ac.uk
For fecal samples, a similar principle is applied, often starting with homogenization of the sample. core.ac.uk Acetonitrile is frequently used as the initial extraction solvent, followed by the addition of chloroform. After centrifugation, the organic layer is collected and processed for analysis. core.ac.uk This approach has demonstrated a mean recovery of 83.56% for pyrantel from fecal samples. core.ac.uk
In more complex bioequivalence studies involving dog plasma, a combination of protein precipitation (PP) and LLE has been utilized. nih.gov This method involves adding a precipitating agent like acetonitrile and an extraction solvent such as ethyl acetate (B1210297) to the plasma sample. nih.gov This dual approach effectively removes proteins and extracts the analyte, achieving high mean extraction recoveries of over 90%. nih.gov
The analysis of pyrantel and other anthelmintics in environmental samples like water and soil is essential for understanding their environmental fate and potential ecotoxicological effects. researchgate.net These matrices often contain a wide array of interfering compounds, necessitating robust sample preparation methods. While specific studies focusing solely on this compound in environmental samples are not extensively detailed in the provided results, general methodologies for analyzing veterinary pharmaceuticals in such matrices are applicable.
Stable isotope internal standards are valuable tools in the analysis of environmental samples as they can correct for matrix effects and variations in instrument response. nih.gov For water samples, solid-phase extraction (SPE) is a common technique to concentrate the analytes and remove interfering substances. researchgate.net In soil, extraction with organic solvents followed by a clean-up step is typically required before instrumental analysis. The potential for these compounds to persist in the environment and their toxicity to non-target organisms underscores the importance of developing sensitive analytical methods for their detection. researchgate.net
Ensuring the correct concentration of medicated feed and monitoring for residues in food products are critical research applications. For swine feeds, a modified spectrophotometric method has been studied. nih.gov This method involves extraction of the drug from the feed matrix, followed by a colorimetric reaction that can be measured spectrophotometrically. nih.gov Suggestions for improving the recovery of this method include ensuring the complete dissolution of the standard, using analytical grade potassium iodide, careful separation of phases, thorough mixing, and minimizing the exposure of the compound to light. nih.gov
For more complex food matrices like whole cow milk, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods have been evaluated. mdpi.com A citrate-buffered version of the QuEChERS method has been found to be effective for the extraction of various veterinary drugs, including anthelmintics. mdpi.com This technique involves an extraction and partitioning step using acetonitrile and a mixture of salts, followed by a dispersive solid-phase extraction (d-SPE) clean-up step to remove interfering matrix components like lipids. nih.gov This approach has shown satisfactory recoveries and is suitable for multi-residue analysis. mdpi.com High-performance liquid chromatography (HPLC) is also a well-established method for determining pyrantel tartrate levels in swine feed and supplements. brieflands.com
Analysis in Environmental Samples (e.g., soil, water)
Validation of Analytical Methods for Research Applications (e.g., Accuracy, Precision, Linearity, LOD, LOQ)
The validation of analytical methods is a fundamental requirement to ensure that the data generated is reliable and reproducible. Key validation parameters include accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). core.ac.uknih.govijpsr.com
Accuracy is typically assessed through recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage recovered is calculated. researchgate.net For pyrantel, accuracy values in the range of 98.44% to 100.35% have been reported in various studies. researchgate.net In a UPLC-MS/MS method for dog plasma, the accuracy ranged from 90.66% to 110.28%. nih.gov
Precision is evaluated by analyzing replicate samples and is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). It is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). nih.gov For the analysis of pyrantel in plasma and fecal samples, intra-assay and inter-assay CVs have been reported to be 4.22% and 6.54% for plasma, and 6.12% and 7.55% for fecal samples, respectively. core.ac.uk A UPLC-MS/MS method for dog plasma demonstrated intra-batch precision for pyrantel ranging from 2.33% to 5.17% and inter-batch precision from 4.03% to 8.52%. nih.gov
Linearity demonstrates that the method's response is proportional to the concentration of the analyte over a specific range. ijpsr.com This is determined by analyzing a series of standards at different concentrations and is typically evaluated by the correlation coefficient (r or r²) of the calibration curve. ijpsr.comresearchgate.net For pyrantel, linear ranges of 0.01–5 µg/ml in plasma and 1–300 µg/ml in feces have been established with correlation coefficients of 0.999 and 0.998, respectively. core.ac.uk In another study, a linear range of 4–240 ng/mL was reported for pyrantel in dog plasma with a correlation coefficient greater than 0.99. nih.gov
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the method, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net For pyrantel analysis in plasma, an LOD of 0.002 µg/ml and an LOQ of 0.01 µg/ml have been reported. core.ac.uk In fecal samples, the LOD and LOQ were 0.25 µg/ml and 1.00 µg/ml, respectively. core.ac.uk
Below are interactive data tables summarizing the validation parameters for different analytical methods used for pyrantel analysis in research.
Table 1: Validation Parameters for HPLC Method in Donkey Plasma and Feces core.ac.uk
| Parameter | Plasma | Feces |
| Linear Range | 0.01–5 µg/ml | 1–300 µg/ml |
| Correlation Coefficient (r²) | 0.999 | 0.998 |
| Mean Recovery | 72.72% | 83.56% |
| LOD | 0.002 µg/ml | 0.25 µg/ml |
| LOQ | 0.01 µg/ml | 1.00 µg/ml |
| Intra-assay Precision (CV) | 4.22% | 6.12% |
| Inter-assay Precision (CV) | 6.54% | 7.55% |
Table 2: Validation Parameters for UPLC-MS/MS Method in Dog Plasma nih.gov
| Parameter | Value |
| Linear Range | 4–240 ng/mL |
| Correlation Coefficient (r) | >0.99 |
| Accuracy | 90.66%–110.28% |
| Intra-batch Precision (RSD) | 2.33%–5.17% |
| Inter-batch Precision (RSD) | 4.03%–8.52% |
| Mean Extraction Recovery | >90% |
Drug Discovery and Development Perspectives on Pyrantel Citrate
Pyrantel (B1679900) Citrate (B86180) as a Lead Compound for Novel Anthelmintics
Pyrantel citrate, a pyrimidine-derivative anthelmintic agent, serves as a significant lead compound in the quest for novel and more effective anthelmintics. drugbank.comderpharmachemica.com Its established efficacy against a range of intestinal nematodes, including roundworms, pinworms, and hookworms, provides a valuable chemical scaffold for modification and optimization. vinmec.combritannica.commayoclinic.org The core structure of pyrantel, a tetrahydropyrimidine (B8763341), has been the focus of numerous medicinal chemistry efforts aimed at broadening its spectrum of activity and overcoming emerging resistance. researchgate.netresearchgate.net
The development of pyrantel analogs is a key strategy in this endeavor. For instance, the synthesis of morantel (B1676740), a methyl ester analog of pyrantel, demonstrated that modifications to the pyrantel structure could alter its activity profile. nih.gov Another critical example is the development of oxantel (B1663009), a meta-oxyphenol analog of pyrantel, which was specifically designed to address pyrantel's lack of efficacy against the whipworm Trichuris trichiura. researchgate.netcambridge.orgplos.org This highlights the potential of using pyrantel as a template for creating derivatives with targeted activity against specific parasites.
Research has also explored the synthesis of various other pyrantel analogs with the goal of enhancing their anthelmintic properties. nih.gov Studies have shown that introducing different substituents to the pyrimidine (B1678525) ring can lead to compounds with improved potency and a broader spectrum of action. researchgate.netmdpi.com For example, the addition of a styryl group, present in tetrahydropyrimidines like pyrantel, to a benzimidazole (B57391) pharmacophore has led to the development of new potential anthelmintic modulators. researchgate.net
The table below summarizes key analogs of pyrantel and their significance in drug discovery.
| Analog | Structural Modification | Significance in Drug Discovery | Reference(s) |
| Morantel | Methyl ester analog | Demonstrates that modifications can alter activity. | nih.gov |
| Oxantel | m-Oxyphenol analog | Developed to target whipworm (Trichuris trichiura). | researchgate.netcambridge.orgplos.org |
| Thiosemicarbazide (B42300) derivatives | Addition of thiosemicarbazide moiety | Some derivatives showed potent activity against Rhabditis pseudoelongata. | mdpi.com |
| Benzimidazole-arylpropenone hybrids | Combination of pyrantel's styryl group with a benzimidazole core | Led to new modulators of anthelmintic activity. | researchgate.net |
The continued exploration of pyrantel and its analogs as lead compounds is crucial for the development of the next generation of anthelmintic drugs, particularly in the face of growing concerns about drug resistance. researchgate.net
High-Throughput Screening (HTS) Assays Incorporating Pyrantel Pharmacology
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries for biological activity. bmglabtech.comwikipedia.org In the context of anthelmintic drug discovery, HTS assays that incorporate the pharmacology of pyrantel are valuable tools for identifying new lead compounds. These assays often leverage the known mechanism of action of pyrantel, which involves the activation of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes, leading to spastic paralysis. drugbank.comcambridge.org
Phenotypic screening using the free-living nematode Caenorhabditis elegans is a widely used HTS approach. beilstein-journals.orgmdpi.com This model organism is genetically tractable and shares many biological pathways with parasitic nematodes, making it a suitable surrogate for initial screening. mdpi.complos.org Assays can be designed to measure worm motility, and compounds that induce a paralytic phenotype similar to that caused by pyrantel are identified as "hits." nih.govnih.gov These hits can then be further investigated for their potential as anthelmintic drug candidates. The quality of HTS assays is critical and is often assessed by parameters like the Z' factor to ensure reliability. mdpi.com
HTS assays can be cell-based or target-based. upmbiomedicals.com In a target-based approach, researchers can screen compound libraries directly against isolated nematode nAChRs to identify molecules that bind to and activate these receptors. This allows for a more direct assessment of a compound's interaction with the molecular target of pyrantel.
The integration of robotics, automated liquid handling, and sensitive detection methods has enabled the screening of tens of thousands of compounds in a short period. bmglabtech.comwikipedia.orgnih.gov This high-throughput capacity is essential for exploring vast chemical spaces and increasing the probability of discovering novel anthelmintic agents. The results from HTS provide a starting point for further optimization and development of new drugs. bmglabtech.com
Rational Drug Design Approaches Based on Pyrantel's Mechanism of Action
Rational drug design is a strategy that utilizes the knowledge of a biological target's structure and mechanism of action to develop new drugs. researchgate.netnih.govbbau.ac.in In the case of pyrantel, its well-defined mechanism of action as an agonist of nematode nicotinic acetylcholine receptors (nAChRs) provides a solid foundation for rational design approaches. drugbank.comcambridge.orgplos.org
Structure-based drug design, a key component of rational design, involves using the three-dimensional structure of the target protein to design molecules that will bind to it with high affinity and specificity. slideshare.netslideshare.net While the precise structures of all nematode nAChR subtypes are not fully elucidated, models based on homologous receptors, such as the Torpedo nAChR, can be used. cambridge.org By understanding the binding pocket of the receptor, medicinal chemists can design and synthesize novel compounds that are predicted to interact favorably with the target.
Ligand-based drug design is another approach that is particularly useful when the 3D structure of the target is unknown. slideshare.net This method relies on the knowledge of other molecules that bind to the target, such as pyrantel itself. By analyzing the structure-activity relationships (SAR) of pyrantel and its analogs, researchers can identify the key chemical features (pharmacophore) required for activity. slideshare.net This information can then be used to design new molecules with improved properties.
Computational tools play a crucial role in rational drug design, enabling researchers to model drug-receptor interactions, predict binding affinities, and screen virtual compound libraries. researchgate.net These in silico methods can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing.
The development of oxantel is a classic example of rational drug design based on pyrantel. By modifying the structure of pyrantel to create a meta-oxyphenol analog, researchers were able to develop a compound with potent activity against whipworms, a parasite that is not effectively treated by pyrantel. researchgate.netcambridge.orgplos.org This success demonstrates the power of rational design in creating new anthelmintics with specific and improved properties.
Repurposing and Analog Development Strategies (Pre-clinical)
Drug repurposing, the identification of new uses for existing approved drugs, is an attractive strategy in drug discovery due to the known safety and pharmacokinetic profiles of these compounds. nih.govmdpi.com While pyrantel itself is an established anthelmintic, the principles of repurposing can be applied to its analogs and to other drugs that share a similar mechanism of action.
Pre-clinical studies have explored the potential of repurposing various compounds for anthelmintic activity. For example, a drug repurposing screen against the whipworm Trichuris muris tested 409 drugs approved for human use that were predicted to target whipworm proteins based on comparative genomics. nih.gov This approach could potentially identify non-anthelmintic drugs that exhibit unexpected activity against parasitic worms.
The development of pyrantel analogs is a continuous pre-clinical strategy to expand the utility of this chemical class. nih.gov As previously mentioned, the synthesis of oxantel successfully repurposed the pyrantel scaffold to target whipworms. researchgate.netplos.org More recent research has focused on creating new pyrimidine derivatives and evaluating their anthelmintic properties. derpharmachemica.comresearchgate.net For instance, the synthesis of novel thiosemicarbazide derivatives of pyrantel has yielded compounds with activity against Rhabditis pseudoelongata. mdpi.com
These pre-clinical strategies often involve a combination of chemical synthesis, in vitro testing, and in vivo animal models to assess the efficacy and potential of new compounds. upmbiomedicals.combiobide.com The goal is to identify promising candidates that can then be advanced into further development.
In Vitro and In Vivo Models for Lead Optimization
Lead optimization is a critical phase in drug discovery where promising "hit" compounds identified from screening are modified to improve their efficacy, selectivity, and pharmacokinetic properties. upmbiomedicals.comoncodesign-services.com This process relies heavily on the use of both in vitro and in vivo models to evaluate the performance of new analogs.
In Vitro Models: In vitro assays are essential for the initial characterization of new compounds and for establishing structure-activity relationships. sygnaturediscovery.com For anthelmintic drug discovery, these assays often involve exposing parasitic nematodes or the model organism C. elegans to the test compounds and measuring their effects on motility, development, or survival. mdpi.comnih.gov For example, a motility assay was used to assess the in vitro efficacy of monepantel (B609222), albendazole, levamisole (B84282), and pyrantel pamoate on the larval and adult stages of various parasitic nematodes. plos.org These assays can be adapted for high-throughput screening, allowing for the rapid evaluation of a large number of compounds. nih.gov Cell-based assays using isolated nematode cells or tissues can also be employed to investigate the mechanism of action of new compounds. sygnaturediscovery.com
In Vivo Models: In vivo models are crucial for evaluating the efficacy of a drug candidate in a living organism. biobide.com In the context of anthelmintic drug discovery, these models typically involve infecting laboratory animals, such as rodents, with parasitic nematodes and then treating them with the test compound. plos.org The effectiveness of the drug is then assessed by measuring the reduction in the worm burden. For instance, the efficacy of monepantel and other anthelmintics has been tested in hamster models infected with Ancylostoma ceylanicum and Necator americanus, as well as in a mouse model of Trichuris muris infection. plos.org These studies provide valuable information on the drug's performance in a complex biological system and are a prerequisite for advancing a compound to clinical trials.
The table below provides examples of in vitro and in vivo models used in anthelmintic lead optimization.
| Model Type | Specific Model | Purpose | Reference(s) |
| In Vitro | Caenorhabditis elegans motility assay | High-throughput screening and initial efficacy testing. | mdpi.comnih.gov |
| In Vitro | Larval and adult nematode motility assays (A. ceylanicum, N. americanus, T. muris) | Determining in vitro efficacy and IC50 values. | plos.org |
| In Vivo | Ancylostoma ceylanicum-infected hamsters | Evaluating in vivo efficacy against hookworms. | plos.org |
| In Vivo | Necator americanus-infected hamsters | Assessing in vivo efficacy against human hookworms. | plos.org |
| In Vivo | Trichuris muris-infected mice | Testing in vivo efficacy against whipworms. | plos.org |
Exploration of Non-Anthelmintic Applications (e.g., Anti-tumor Activity Research)
While pyrantel is primarily known for its anthelmintic properties, there is growing interest in exploring the potential of repurposing existing drugs for other therapeutic indications, including cancer. mdpi.comresearchgate.net Although direct research on the anti-tumor activity of this compound is not extensively documented in the provided search results, the broader class of pyrimidine derivatives, to which pyrantel belongs, has been investigated for various pharmacological activities. researchgate.net
The concept of drug repurposing is based on the idea that a single molecule can interact with multiple biological targets, potentially leading to therapeutic effects in different diseases. mdpi.com For example, the anthelmintic drug pyrvinium (B1237680) pamoate has been extensively studied for its anti-cancer properties and has shown efficacy in various cancer models by inhibiting mitochondrial function and the WNT pathway. nih.gov This provides a precedent for investigating other anthelmintics for similar non-parasitic applications.
The pyrimidine scaffold is a common feature in many biologically active molecules, including some anti-cancer agents. derpharmachemica.com Therefore, it is conceivable that pyrantel or its analogs could exhibit activity against cancer cells. However, further research, including in vitro screening against cancer cell lines and in vivo studies in tumor-bearing animal models, would be necessary to validate this hypothesis.
The exploration of non-anthelmintic applications for pyrantel and its derivatives represents an exciting area for future research that could potentially lead to the discovery of new therapies for a range of diseases.
Future Research Directions in Pyrantel Citrate Studies
Advanced Structural Biology of Parasitic nAChRs for Targeted Drug Design
Future research on pyrantel (B1679900) citrate (B86180) is increasingly focused on the advanced structural biology of parasitic nicotinic acetylcholine (B1216132) receptors (nAChRs), the primary target of this anthelmintic. nih.govcambridge.org Pyrantel acts as a selective agonist of these receptors in nematodes, causing depolarization of muscle cells, which leads to spastic paralysis and expulsion of the parasite. patsnap.compatsnap.comresearchgate.net Understanding the high-resolution structure of these parasitic nAChRs is crucial for designing more targeted and effective drugs.
The nAChRs are complex proteins composed of five transmembrane subunits that form a cation-permeable channel. nih.gov Variations in these subunits between different parasite species and between the parasite and its host offer a window for selective drug targeting. For instance, research has identified that pyrantel selectively activates a subgroup of nematode nAChRs. researchgate.net Studies on Ascaris suum have shown that altering the stoichiometry of nAChR subunits, such as UNC-38 and UNC-29, can change the receptor's sensitivity to pyrantel. core.ac.uk Specifically, a higher proportion of the UNC-29 subunit leads to greater sensitivity to pyrantel. core.ac.uk
Furthermore, investigations into Oesophagostomum dentatum have revealed multiple biophysical subtypes of nAChRs. nih.gov The expression of different subunit combinations, such as Ode-unc-29:Ode-unc-63:Ode-unc-38, results in receptors with varying sensitivities to pyrantel and other anthelmintics like tribendimidine. nih.gov
By elucidating the precise three-dimensional structures of these receptor subtypes, researchers can employ computational modeling and structure-based drug design to develop new pyrantel analogues. The goal is to create compounds that bind with higher affinity and selectivity to the parasitic receptors, potentially overcoming existing resistance mechanisms and minimizing any potential host side effects. This molecular-level understanding is fundamental to the future of anthelmintic development.
Elucidation of Residual Mechanisms of Action and Off-Target Effects in Parasites
While the primary mechanism of pyrantel citrate is well-established as the activation of parasitic nicotinic acetylcholine receptors (nAChRs), leading to spastic paralysis, future research aims to uncover any secondary or residual mechanisms of action. ontosight.aiwikipedia.org It is understood that pyrantel functions as a depolarizing neuromuscular blocking agent by mimicking acetylcholine, causing sustained muscle contraction and paralysis of the worms. patsnap.compatsnap.com This action prevents the worms from maintaining their position in the intestinal wall, leading to their expulsion. patsnap.com
Beyond its primary target, pyrantel is known to have weak anticholinesterase effects, which could contribute to the accumulation of acetylcholine and enhance its paralytic action. researchgate.net However, the full significance of this and other potential off-target effects within the parasite is not completely understood.
Future studies will likely investigate whether pyrantel interacts with other receptor systems or metabolic pathways within the parasite. Understanding these potential secondary targets is crucial for a comprehensive picture of the drug's activity and could reveal new avenues for improving its efficacy or for designing novel anthelmintics. A deeper knowledge of off-target effects is also essential for anticipating and mitigating potential issues, even if the drug is poorly absorbed by the host. patsnap.com
Development of Next-Generation Pyrantel Analogues with Superior Profiles
The development of next-generation pyrantel analogues is a key area of future research, driven by the need to combat growing anthelmintic resistance and improve efficacy. Pyrantel belongs to the tetrahydropyrimidine (B8763341) class of chemicals, and its analogues include morantel (B1676740) and oxantel (B1663009). nih.govresearchgate.net Morantel, a methyl ester analogue of pyrantel, also targets the L-subtype nAChR in Ascaris suum. nih.gov Oxantel, a m-oxyphenol derivative, was specifically developed to be effective against whipworms, an area where pyrantel is lacking. researchgate.net
The synthesis of new analogues is guided by an understanding of the structure-activity relationship of the pyrantel molecule. By modifying the chemical structure, researchers aim to create compounds with:
Enhanced Potency: To be effective at lower concentrations.
Broader Spectrum of Activity: To target a wider range of parasitic worms.
Improved Resistance Profile: To be effective against parasites that have developed resistance to current pyrantel formulations. nih.gov
Favorable Pharmacokinetic Properties: To optimize drug delivery to the target site.
For example, the water solubility of the pyrantel salt affects its absorption and efficacy. This compound is highly water-soluble, leading to greater systemic absorption and potential toxicity, which is why the less soluble pyrantel pamoate is typically used in treatments. researchgate.netcambridge.org However, in vitro studies have shown that the more soluble this compound can be more potent. cambridge.org Future research into analogues will likely explore ways to balance solubility, efficacy, and safety to develop superior anthelmintic agents.
Novel Approaches to Combat Anthelmintic Resistance, including Multi-Drug Combinations
The emergence of anthelmintic resistance is a significant threat to the continued efficacy of pyrantel. nih.govnih.gov Consequently, a major focus of future research is the development of novel strategies to combat this resistance, with multi-drug combinations being a prominent approach. veterinary-practice.com
Combining pyrantel with an anthelmintic that has a different mechanism of action is a strategy aimed at improving treatment outcomes and slowing the development of resistance. veterinary-practice.com For example, pyrantel, a nicotinic acetylcholine receptor agonist, can be paired with drugs from other classes, such as benzimidazoles (e.g., oxibendazole), which act by inhibiting microtubule polymerization. nih.govnih.gov
Several studies have investigated the efficacy of such combinations.
An equine study demonstrated an additive effect when oxibendazole (B1677860) and pyrantel pamoate were used together against cyathostomins. nih.govresearchgate.net
However, a follow-up study found that the efficacy of this combination was not sustained over repeated treatments in a population of parasites already resistant to both drug classes. nih.govresearchgate.net This suggests that combination therapy may be less effective when resistance to the individual components is already high. nih.gov
The combination of pyrantel-oxantel has been evaluated as a valuable alternative to mebendazole (B1676124) for treating intestinal nematode infections in children. nih.gov
In vitro studies have shown a synergistic effect with 100% mortality in Dipylidium caninum when pyrantel pamoate was combined with oxantel pamoate. scielo.org.mx
These findings highlight that while combination therapy holds promise, it may be a temporary solution and requires further research to optimize its use and understand its long-term sustainability. veterinary-practice.com Future strategies will likely involve the rational design of drug combinations based on the specific resistance profiles of parasite populations.
| Drug Combination | Target Parasite | Outcome of Study |
| Pyrantel Pamoate + Oxibendazole | Equine Cyathostomins | Initial additive effect, but not sustained with repeated use against double-resistant populations. nih.govresearchgate.net |
| Pyrantel Pamoate + Oxantel Pamoate | Dipylidium caninum (in vitro) | Synergistic effect with 100% mortality observed. scielo.org.mx |
| Pyrantel-Oxantel | Intestinal Nematodes (in children) | A valuable alternative to mebendazole with comparable efficacy. nih.gov |
| Pyrantel + Piperazine (B1678402) | Ascaris suum | Antagonistic effect, should not be administered together. parasitipedia.net |
Integration of Omics Technologies in Pyrantel Research (e.g., Genomics, Proteomics of Resistant Parasites)
The integration of "omics" technologies—such as genomics, transcriptomics, and proteomics—is set to revolutionize the study of pyrantel and anthelmintic resistance. researchgate.netfrontiersin.org These powerful tools allow for a system-level understanding of the molecular mechanisms underlying how parasites respond to pyrantel and how they develop resistance. mdpi.com
Genomics and Transcriptomics research focuses on identifying the genes and gene expression patterns associated with pyrantel resistance. For example, studies in Ancylostoma caninum have linked altered transcription patterns of acetylcholine receptor subunit genes to pyrantel resistance. nih.gov By comparing the genomes and transcriptomes of susceptible and resistant parasite strains, scientists can pinpoint specific mutations or changes in gene expression that confer resistance. researchgate.net This information is invaluable for developing molecular diagnostic tools to detect resistance in the field and for identifying new drug targets. nih.gov
Proteomics involves the large-scale study of proteins, the direct targets of many drugs and the key players in cellular processes. mdpi.com Proteomic analysis of resistant parasites can reveal changes in the abundance or modification of proteins, such as the nAChR subunits that pyrantel targets. This can provide direct evidence of the mechanisms of resistance at the functional level. mdpi.com Comparing the proteomes of susceptible and resistant strains after pyrantel exposure can uncover the broader cellular pathways that are affected by the drug and those that are altered in resistant individuals.
The integration of these omics datasets provides a comprehensive view of the parasite's response to pyrantel. frontiersin.org This multi-omics approach is crucial for:
Identifying biomarkers for resistance. researchgate.net
Understanding the complex genetic networks that govern resistance. researchgate.net
Discovering novel drug targets to overcome resistance. frontiersin.org
Ecological and Environmental Fate Studies (if relevant to chemical compound research)
Research into the ecological and environmental fate of this compound and its related compounds is an area of growing importance. When used in livestock, anthelmintic drugs can be excreted as active compounds or metabolites into the environment, potentially impacting non-target species. glos.ac.uk
Currently, there is limited information on the environmental fate and toxicity of pyrantel, as it is not used in crop pesticides. parasitipedia.net However, studies have begun to investigate its effects.
Up to 85% of an initial dose of pyrantel can be excreted. glos.ac.uk
In one study, earthworms exposed to pyrantel experienced low mortality but suffered from decreased motility, with burrowing times increasing by up to 40%. glos.ac.uk This sub-lethal effect can impact the vital ecosystem services that earthworms provide, such as managing soil structure and nutrient recycling. glos.ac.uk
The persistence of pyrantel in the environment is influenced by factors such as soil composition and exposure to sunlight. researchgate.net
Future research in this area will be critical to fully understand the environmental risk profile of pyrantel. These studies will likely focus on:
The degradation pathways of pyrantel in soil and water.
Its potential for bioaccumulation in the food chain.
The long-term effects on soil invertebrates and aquatic ecosystems. researchgate.netnerc.ac.uk
Developing strategies to mitigate environmental contamination from treated animals.
A comprehensive understanding of the environmental fate of pyrantel is essential for ensuring its sustainable use in both veterinary and human medicine.
Q & A
Q. How can researchers enhance reproducibility in this compound studies?
- Methodological Answer : Publish raw data (e.g., motility assay videos, HPLC chromatograms) in open-access repositories. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata. Include detailed protocols for drug preparation (e.g., solubility in DMSO/water) and parasite strain sourcing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
